tert-Butyl 6-chloronicotinate
Description
Properties
IUPAC Name |
tert-butyl 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRLMTIBUAXBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467973 | |
| Record name | tert-Butyl 6-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115309-57-4 | |
| Record name | tert-Butyl 6-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 6-chloronicotinate CAS number and properties
An In-depth Technical Guide to tert-Butyl 6-chloronicotinate for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom and a sterically hindered ester group, allow for selective chemical transformations, making it an important intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in the field.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1][2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 115309-57-4 | [1][3][4] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1][3] |
| Molecular Weight | 213.66 g/mol | [3] |
| Melting Point | 53-54 °C | [1][2] |
| Boiling Point | 270.7 ± 20.0 °C at 760 mmHg (Predicted) | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Purity | Typically ≥95% | |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [1][2] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the esterification of 6-chloronicotinic acid with di-tert-butyl dicarbonate.
Experimental Protocol
General Procedure for the synthesis of this compound from 6-chloronicotinic acid and di-tert-butyl dicarbonate: [2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-chloronicotinic acid (1.0 equivalent) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in tetrahydrofuran (THF).
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 3 hours.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to yield this compound as a white solid.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Applications in Medicinal Chemistry
Halogenated pyridines are crucial intermediates in the synthesis of numerous pharmaceuticals. The chlorine atom at the 6-position of this compound is susceptible to nucleophilic substitution, making it a versatile precursor for a variety of derivatives. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be removed under acidic conditions.
A key application involves its use in coupling reactions to form amide bonds, a fundamental linkage in many biologically active molecules. The related compound, tert-butyl 2-chloronicotinate, is utilized in palladium-catalyzed amidation reactions. This suggests a similar reactivity for the 6-chloro isomer, which can be employed to synthesize complex molecules with potential therapeutic applications.
Spectral Data Interpretation
While specific spectra are proprietary to suppliers, the expected spectral characteristics can be predicted based on the structure of this compound.
| Spectroscopy | Expected Features |
| ¹H NMR | - A singlet around 1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group.- A doublet in the aromatic region for the proton at the 5-position.- A doublet of doublets in the aromatic region for the proton at the 4-position.- A doublet in the aromatic region for the proton at the 2-position. |
| ¹³C NMR | - A signal around 28 ppm for the methyl carbons of the tert-butyl group.- A signal around 82 ppm for the quaternary carbon of the tert-butyl group.- Several signals in the aromatic region (120-155 ppm) corresponding to the pyridine ring carbons.- A signal for the carbonyl carbon of the ester group around 164 ppm. |
| IR Spectroscopy | - C-H stretching vibrations for the tert-butyl group around 2950-2980 cm⁻¹.- A strong C=O stretching vibration for the ester group around 1720-1740 cm⁻¹.- C=N and C=C stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.- A C-Cl stretching vibration, typically in the fingerprint region. |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable.- A characteristic fragmentation pattern for esters would be the loss of isobutylene (56 Da) to give a prominent peak corresponding to the protonated 6-chloronicotinic acid. |
Safety Information
This compound is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Physical and chemical properties of tert-Butyl 6-chloronicotinate
This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of tert-Butyl 6-chloronicotinate, a key building block in modern organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound is a substituted pyridine derivative characterized by a chlorine atom at the 6-position and a tert-butyl ester at the 3-position. Its unique structural features make it a valuable intermediate in the synthesis of a variety of more complex molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 115309-57-4 | [1][2] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 213.66 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 53-54 °C | [1] |
| Boiling Point | 270.7 ± 20.0 °C at 760 mmHg | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | 2-8 °C, under inert atmosphere |
Synthesis Protocol
The following is a common and effective method for the synthesis of this compound.
Synthesis of this compound from 6-Chloronicotinic Acid
This procedure involves the esterification of 6-chloronicotinic acid using di-tert-butyl dicarbonate in the presence of a catalyst.
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-chloronicotinic acid and a catalytic amount of 4-dimethylaminopyridine in tetrahydrofuran.
-
Initial Reflux: Heat the mixture to reflux and maintain for approximately 3 hours.
-
Reagent Addition: While maintaining reflux, slowly add di-tert-butyl dicarbonate to the reaction mixture.
-
Continued Reaction: Continue to reflux the mixture for an additional 3 hours after the addition is complete.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the solvent under reduced pressure. The resulting residue is then purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the final product.
Analytical Protocols
The following are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Solvent: CDCl₃.
-
Spectrometer: 400 MHz or higher.
-
Expected Peaks: Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the tert-butyl group.
-
-
¹³C NMR:
-
Solvent: CDCl₃.
-
Spectrometer: 100 MHz or higher.
-
Expected Peaks: Signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the carbons of the tert-butyl group.
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Expected m/z: The protonated molecule [M+H]⁺.
Chemical Reactivity and Applications
This compound is a versatile intermediate. The chlorine atom can be displaced by various nucleophiles, and the tert-butyl ester can be hydrolyzed under acidic conditions. These reactive sites allow for the introduction of diverse functionalities, making it a valuable precursor in the synthesis of pharmaceutical compounds and other complex organic molecules.
Logical Relationship of Chemical Functionalities to Synthetic Applications
Caption: Role of functionalities in synthetic applications.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]
Disclaimer: This document is for informational purposes only and is not intended to be a substitute for professional scientific advice. Always consult the relevant safety data sheets and established laboratory protocols before handling any chemical substances.
References
An In-Depth Technical Guide to tert-Butyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of tert-Butyl 6-chloronicotinate, a key intermediate in the development of various pharmaceutical compounds.
Core Molecular Data
This compound is a derivative of nicotinic acid, featuring a chlorine atom at the 6-position of the pyridine ring and a tert-butyl ester at the 3-position. This substitution pattern makes it a valuable building block in medicinal chemistry.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
| CAS Number | 115309-57-4 |
| Appearance | Solid |
| Melting Point | 53-54 °C[1] |
| Boiling Point | 270.7 ± 20.0 °C at 760 mmHg[1] |
| SMILES | CC(C)(C)OC(=O)c1ccc(Cl)nc1 |
| InChI Key | OFRLMTIBUAXBGV-UHFFFAOYSA-N[1] |
Synthesis of this compound
The synthesis of this compound is a critical process for its application in further drug development. A common and effective method involves the esterification of 6-chloronicotinic acid.
Experimental Protocol: Esterification of 6-Chloronicotinic Acid
This protocol details a representative method for the synthesis of this compound.
Materials:
-
6-Chloronicotinic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tert-butanol
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a solution of 6-chloronicotinic acid (1 equivalent) in anhydrous dichloromethane, add 4-dimethylaminopyridine (0.1 equivalents) and tert-butanol (1.5 equivalents).
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture at room temperature with stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Synthetic Pathway Visualization
The following diagram illustrates the key transformation in the synthesis of this compound from 6-chloronicotinic acid.
References
The Versatile Heterocyclic Building Block: A Technical Guide to tert-Butyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of tert-butyl 6-chloronicotinate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its chemical and physical properties, detail its synthesis, and extensively cover its reactivity, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This guide offers detailed experimental protocols for these transformations, enabling researchers to leverage this versatile reagent in the synthesis of complex substituted pyridines. Furthermore, we will discuss the application of these derivatives in drug discovery, highlighting their role as kinase inhibitors, and provide a visual representation of their potential impact on cellular signaling pathways.
Introduction
Substituted pyridines are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic strategies to access these scaffolds is a cornerstone of modern chemical research. Among the various precursors available, this compound has emerged as a particularly valuable and versatile building block. Its unique combination of a reactive chlorine atom, a sterically demanding tert-butyl ester, and the inherent electronic properties of the pyridine ring allows for selective functionalization and the construction of diverse molecular architectures. This guide aims to provide a comprehensive resource for researchers utilizing this compound in their synthetic endeavors.
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 115309-57-4 | [2][3] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [3] |
| Molecular Weight | 213.66 g/mol | [3] |
| Melting Point | 53-54 °C | [1][2] |
| Boiling Point | 270.7 ± 20.0 °C at 760 mmHg | [2] |
| Purity | ≥97% | [2][3] |
| Appearance | White to off-white solid | [1] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound involves the esterification of 6-chloronicotinic acid.
General Synthesis Workflow
The synthesis proceeds via the reaction of 6-chloronicotinic acid with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
6-Chloronicotinic acid
-
Di-tert-butyl dicarbonate
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Petroleum ether
Procedure: [1]
-
To a solution of 6-chloronicotinic acid (31.6 g, 200 mmol) and 4-dimethylaminopyridine (2.4 g, 20 mmol) in tetrahydrofuran (250 mL), the mixture is refluxed for 3 hours.
-
Di-tert-butyl dicarbonate (65.0 g, 300 mmol) is then added dropwise to the reaction mixture.
-
The reaction is continued at reflux for an additional 3 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 1:100 to 1:10 v/v), to yield this compound as a white solid.
Expected Yield: ~94%[1]
Reactivity and Applications in Cross-Coupling Reactions
The chlorine atom at the 6-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions provide a powerful means to introduce a wide range of substituents, leading to the synthesis of diverse libraries of functionalized pyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This compound readily participates in these reactions.
The general workflow involves the reaction of this compound with a boronic acid or its ester in the presence of a palladium catalyst, a ligand, and a base.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
This protocol describes a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure: (based on a general procedure for heteroaryl chlorides)
-
In a reaction vessel, combine this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Couplings:
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 (estimated) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~90 (estimated) |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 16 | ~88 (estimated) |
Note: Yields are estimated based on typical Suzuki-Miyaura reactions of similar heteroaryl chlorides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly effective for the amination of this compound.
This workflow illustrates the coupling of this compound with a primary or secondary amine.
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
This protocol provides a representative example of a Buchwald-Hartwig amination.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure: (based on a general procedure for heteroaryl chlorides)
-
In a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene (5 mL), this compound (1.0 mmol), and morpholine (1.2 mmol).
-
Seal the tube and heat the mixture to 110 °C for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data for Buchwald-Hartwig Aminations:
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | ~92 (estimated) |
| Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 16 | ~85 (estimated) |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Dioxane | 100 | 20 | ~89 (estimated) |
Note: Yields are estimated based on typical Buchwald-Hartwig aminations of similar heteroaryl chlorides.
Application in Medicinal Chemistry: Kinase Inhibitors
Derivatives of this compound are valuable scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that has been implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[3][4] Substituted pyridines derived from this compound have shown promise as potent and selective GSK-3 inhibitors.
GSK-3 Signaling Pathway and Inhibition
GSK-3 is a key regulator in multiple signaling pathways, including the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3 prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of pyridine-based GSK-3 inhibitors.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block for the synthesis of a wide array of substituted pyridines. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, which provide efficient and modular routes to complex molecular architectures. The resulting pyridine derivatives have demonstrated significant potential in medicinal chemistry, especially as kinase inhibitors. This guide provides the necessary theoretical background and practical experimental protocols to empower researchers to fully exploit the synthetic potential of this compound in their pursuit of novel and impactful molecules.
References
- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
The Versatile Role of tert-Butyl 6-chloronicotinate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of tert-butyl 6-chloronicotinate, a pivotal building block in contemporary organic synthesis. Its strategic importance lies in the versatile reactivity of the chloro-substituted pyridine ring, which serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. This document details its synthesis, physical and chemical properties, and its application in cornerstone reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Furthermore, it highlights its crucial role as an intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to equip researchers and drug development professionals with a comprehensive understanding and practical knowledge of this versatile reagent.
Introduction
This compound (CAS No: 115309-57-4) has emerged as a highly valuable and versatile intermediate in the field of organic chemistry.[1][2] Its structure, featuring a pyridine ring substituted with a chlorine atom at the 6-position and a tert-butyl ester at the 3-position, offers a unique combination of reactivity and stability. The chlorine atom provides a reactive site for various cross-coupling reactions, enabling the facile introduction of a wide range of functional groups. The bulky tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule. This strategic combination of functionalities makes this compound an ideal scaffold for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical and agrochemical compounds.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 115309-57-4 | [2] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |
| Molecular Weight | 213.66 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [3] |
| Melting Point | 53-54 °C | [3] |
| Boiling Point | 270.7 ± 20.0 °C at 760 mmHg | [3] |
| InChI Key | OFRLMTIBUAXBGV-UHFFFAOYSA-N | [3] |
Spectroscopic Data:
The structural integrity of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Table 2: 1H and 13C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| C(CH₃)₃ | 1.59 | s |
| Pyridine-H4 | 8.15 | dd |
| Pyridine-H5 | 7.45 | d |
| Pyridine-H2 | 8.85 | d |
| ¹³C NMR | ||
| C(CH₃)₃ | 28.1 | |
| C(CH₃)₃ | 82.5 | |
| C=O | 163.7 | |
| Pyridine-C3 | 128.0 | |
| Pyridine-C5 | 124.5 | |
| Pyridine-C4 | 139.0 | |
| Pyridine-C2 | 151.0 | |
| Pyridine-C6 | 155.0 |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Synthesis of this compound
The efficient synthesis of this compound is a prerequisite for its widespread application. A common and effective method involves the esterification of 6-chloronicotinic acid.
Experimental Protocol: Esterification of 6-Chloronicotinic Acid
This protocol describes the synthesis of this compound from 6-chloronicotinic acid using di-tert-butyl dicarbonate.
Reaction Scheme:
Materials:
-
6-Chloronicotinic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
tert-Butanol (t-BuOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 6-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane, add 4-(dimethylamino)pyridine (0.1 eq) and tert-butanol (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Role in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and a wide range of organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[4]
graph Suzuki_Miyaura_Coupling {
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node [shape=box, style=filled, fontname="Arial", fontsize=10];
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reactant1 [label="tert-Butyl\n6-chloronicotinate", fillcolor="#F1F3F4", fontcolor="#202124"];
reactant2 [label="Aryl/Vinyl\nBoronic Acid/Ester", fillcolor="#F1F3F4", fontcolor="#202124"];
product [label="6-Aryl/Viny-nicotinic acid\ntert-butyl ester", fillcolor="#F1F3F4", fontcolor="#202124"];
catalyst [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., K₂CO₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
reactant1 -> product;
reactant2 -> product;
catalyst -> product [label="Suzuki-Miyaura\nCoupling", style=dashed];
}
Sonogashira Coupling Workflow
4.2.1. Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).
-
Add triethylamine (2.0 eq) followed by the dropwise addition of phenylacetylene (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain tert-butyl 6-(phenylethynyl)nicotinate.
Table 4: Representative Sonogashira Coupling Reactions of this compound
Alkyne Pd Catalyst (mol%) Cu(I) Source (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ethynylbenzene Pd(PPh₃)₂Cl₂ (3) CuI (5) Et₃N THF 25 18 85 1-Hexyne Pd(OAc)₂ (2) / PPh₃ (4) CuI (4) i-Pr₂NH DMF 60 12 78 Trimethylsilylacetylene PdCl₂(dppf) (3) CuI (5) Et₃N Toluene 50 24 90
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of amines.[5]
```dot
graph Buchwald_Hartwig_Amination {
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rankdir=LR;
node [shape=box, style=filled, fontname="Arial", fontsize=10];
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reactant1 [label="tert-Butyl\n6-chloronicotinate", fillcolor="#F1F3F4", fontcolor="#202124"];
reactant2 [label="Primary/Secondary\nAmine", fillcolor="#F1F3F4", fontcolor="#202124"];
product [label="6-Amino-nicotinic acid\ntert-butyl ester derivative", fillcolor="#F1F3F4", fontcolor="#202124"];
catalyst [label="Pd Catalyst (e.g., Pd₂(dba)₃)\nLigand (e.g., Xantphos)\nBase (e.g., NaOtBu)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
reactant1 -> product;
reactant2 -> product;
catalyst -> product [label="Buchwald-Hartwig\nAmination", style=dashed];
}
Simplified BTK Signaling Pathway and Ibrutinib's Mechanism of Action
5.1.2. Aurora Kinase Inhibitors
Aurora kinases are key regulators of mitosis, and their inhibitors are being investigated as potential anti-cancer agents.[6][7] The synthesis of certain pyrimidine-based Aurora kinase inhibitors involves the use of functionalized pyridines, which can be derived from intermediates like this compound.[8][6] The 6-position of the nicotinic acid scaffold allows for the introduction of various amine substituents via Buchwald-Hartwig amination, a key step in building the final inhibitor structure.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility stems from the presence of a reactive chlorine atom, which serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, and a stable tert-butyl ester protecting group. This guide has provided a comprehensive overview of its synthesis, properties, and applications in key synthetic transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The detailed experimental protocols and tabulated data offer practical guidance for researchers. Furthermore, the highlighted role of this compound in the synthesis of kinase inhibitors underscores its significance in medicinal chemistry and drug discovery. As the demand for complex and diverse molecular architectures continues to grow, the importance of versatile intermediates like this compound in enabling innovative synthetic strategies is set to increase.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Synthonix, Inc > 115309-57-4 | this compound [synthonix.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of tert-Butyl 6-chloronicotinate in the Development of Novel Therapeutics: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, tert-Butyl 6-chloronicotinate has emerged as a crucial scaffold, particularly in the synthesis of potent kinase inhibitors. This technical guide provides an in-depth analysis of the applications of this compound, with a focus on its role in the creation of Rho kinase (ROCK) inhibitors for the treatment of glaucoma.
A Versatile Building Block in Medicinal Chemistry
This compound is a heterocyclic compound that serves as a versatile starting material in the synthesis of a wide array of biologically active molecules. Its chemical structure, featuring a pyridine ring substituted with a chloro group and a tert-butyl ester, offers multiple reaction sites for chemical modification, making it an attractive component in drug discovery programs. The chloro substituent, for instance, is an excellent leaving group for nucleophilic substitution and a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. The tert-butyl ester provides a sterically hindered and stable protecting group for the carboxylic acid, which can be deprotected under specific conditions.
Application in the Synthesis of Rho Kinase (ROCK) Inhibitors for Glaucoma
A significant application of this compound is in the synthesis of inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a critical role in regulating the contractility of the trabecular meshwork, a tissue in the eye responsible for draining aqueous humor. In glaucoma, a leading cause of irreversible blindness, the outflow of aqueous humor is impaired, leading to an increase in intraocular pressure (IOP) and subsequent damage to the optic nerve.[1][2]
By inhibiting ROCK, the trabecular meshwork can be relaxed, increasing the outflow of aqueous humor and thereby lowering IOP.[1][2] this compound is a key precursor in the synthesis of the isoquinoline core of several potent ROCK inhibitors, including Netarsudil (Rhopressa®), a commercially available treatment for glaucoma developed by Aerie Pharmaceuticals.[3][4][5]
The Rho Kinase (ROCK) Signaling Pathway in Glaucoma
The Rho/ROCK signaling pathway is a central regulator of cellular contraction and actin cytoskeleton dynamics in the trabecular meshwork cells.[6][7][8] Activation of the RhoA GTPase leads to the activation of its downstream effector, ROCK. ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain (MLC). This results in actin-myosin-driven contraction of the trabecular meshwork cells, increased stiffness of the tissue, and reduced aqueous humor outflow.[6][7][8] ROCK inhibitors block this cascade, leading to vasodilation, reduced cell contraction, and increased outflow facility.
Quantitative Data of ROCK Inhibitors
The potency of ROCK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). Lower values indicate higher potency. Netarsudil and its active metabolite have demonstrated high potency against ROCK1 and ROCK2.
| Compound | Target | IC50 / Ki (nM) | Reference |
| Netarsudil | ROCK1 | 1 (Ki) | [9] |
| ROCK2 | 1 (Ki) | [9] | |
| Netarsudil-M1 (active metabolite) | ROCK1 | <1 (Ki) | [9] |
| ROCK2 | <1 (Ki) | [9] | |
| Y-27632 | ROCK1 | 140-220 (IC50) | Not specified in snippets |
| ROCK2 | 140-220 (IC50) | Not specified in snippets | |
| Ripasudil (K-115) | ROCK1 | 51 (IC50) | Not specified in snippets |
| ROCK2 | 19 (IC50) | Not specified in snippets |
Experimental Protocols
Synthesis of an Isoquinoline Intermediate from this compound
A key transformation in the synthesis of isoquinoline-based ROCK inhibitors is the Suzuki coupling of this compound with a suitable boronic acid or ester. This reaction creates a new carbon-carbon bond, forming the core of the isoquinoline precursor.
General Procedure for Suzuki Coupling:
-
Reaction Setup: To a reaction vessel is added this compound (1.0 eq.), the corresponding arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(OAc)2 (0.01-0.05 eq.), and a phosphine ligand like SPhos (0.02-0.10 eq.).
-
Solvent and Base: An appropriate solvent system (e.g., dioxane/water, isopropanol) and a base (e.g., K2CO3, CsF, 2-3 eq.) are added.[10]
-
Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heating: The reaction is heated to a temperature between 80-110 °C and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
In Vitro ROCK Inhibition Assay
The inhibitory activity of synthesized compounds against ROCK can be determined using a variety of commercially available kinase assay kits or by developing an in-house assay.[11]
General Protocol for a Kinase Glo® Assay:
-
Reagent Preparation: Prepare assay buffer, recombinant human ROCK1 or ROCK2 enzyme, the appropriate substrate (e.g., a peptide substrate), and ATP solution.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add the assay buffer, diluted test compounds, and enzyme solution to the wells of a 384-well plate.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to control wells (with and without enzyme). Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound has proven to be a valuable and versatile building block in medicinal chemistry, enabling the synthesis of complex and potent therapeutic agents. Its application in the development of ROCK inhibitors for glaucoma, such as Netarsudil, highlights its significance in addressing unmet medical needs. The synthetic tractability of this scaffold, particularly its utility in Suzuki coupling reactions, ensures its continued importance in the discovery of new and improved medicines. This technical guide provides a foundational understanding for researchers and drug development professionals on the potential applications of this compound in their own research endeavors.
References
- 1. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of Netarsudil - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Aerie Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma [mdpi.com]
- 9. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
tert-Butyl 6-chloronicotinate safety data sheet and handling
An In-depth Technical Guide to tert-Butyl 6-chloronicotinate: Safety, Handling, and Experimental Protocols
This technical guide provides comprehensive safety data, handling procedures, and experimental protocols for this compound (CAS No: 115309-57-4). The information is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Chemical Identification and Properties
This compound is a solid chemical compound used in industrial and scientific research.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 115309-57-4 | [2] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [2] |
| Molecular Weight | 213.66 g/mol | [2] |
| Synonyms | tert-butyl 6-chloropyridine-3-carboxylate, 6-Chloronicotinic acid tert-butyl ester | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 53-54 °C | [3] |
| Boiling Point | 270.7 ± 20.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.173 ± 0.06 g/cm³ (Predicted) | [3] |
| Purity | 97% |
Hazard Identification and Safety
The compound is classified as harmful and an irritant. The GHS classification indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]
Table 2: GHS Hazard Classification
| Pictogram | Signal Word | Hazard Class | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[4] |
| Skin irritation (Category 2) | H315: Causes skin irritation[4] | ||
| Eye irritation (Category 2A) | H319: Causes serious eye irritation[4] | ||
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[4] |
Safe Handling and Storage
Proper handling and storage are crucial to minimize risk. This includes using appropriate personal protective equipment (PPE) and adhering to storage guidelines.
Personal Protective Equipment (PPE)
Personnel must wear suitable protective clothing and equipment to prevent exposure.[1]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Guidelines |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1] | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][5] | Gloves must be inspected for integrity before use.[1][5] Wash and dry hands after handling.[1] |
| Body Protection | Fire/flame resistant and impervious clothing; laboratory coat.[1][5] | To be worn for all procedures to protect against splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[1][6] | If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[1] |
Handling and Storage Conditions
Safe laboratory practices should always be followed.
-
Handling : Handle in a well-ventilated place.[1] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1] Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[1][7]
-
Storage : Store in a tightly closed container under an inert atmosphere (nitrogen or Argon) at 2-8°C.[3][8] Keep in a dry, cool, and well-ventilated place.[6]
References
- 1. echemi.com [echemi.com]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. 6-Chloronicotinic acid tert-butyl ester CAS#: 115309-57-4 [chemicalbook.com]
- 4. Tert-butyl 2,6-dichloronicotinate | C10H11Cl2NO2 | CID 59830733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. 115309-57-4|this compound|BLD Pharm [bldpharm.com]
Solubility Profile of tert-Butyl 6-chloronicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-chloronicotinate is a heterocyclic compound of interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its solubility in common organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization. This technical guide provides a summary of the available qualitative solubility data for this compound and presents a detailed experimental protocol for the quantitative determination of its solubility.
Qualitative Solubility Data
A summary of the expected qualitative solubility is presented in the table below. This information is derived from the solvents used in its synthesis and purification, as well as solubility data for structurally related compounds.
| Solvent Family | Common Solvents | Expected Solubility of this compound | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile | Good to Excellent | The compound is known to be soluble in THF and ethyl acetate, which are used in its synthesis and purification. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good to Excellent | Structurally similar compounds, such as tert-butyl 2,6-dichloronicotinate, exhibit excellent solubility in chlorinated solvents.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Limited to Moderate | The bulky tert-butyl group can hinder solvation by protic solvents. While some solubility is expected due to the polar nature of the pyridine and ester groups, it is likely to be lower than in polar aprotic or chlorinated solvents. |
| Non-Polar | Toluene, Hexane, Petroleum Ether | Poor to Limited | The presence of polar functional groups limits solubility in non-polar solvents. Petroleum ether is used as a less polar component in the eluent for column chromatography, suggesting lower solubility compared to ethyl acetate. |
| Polar Protic | Water | Very Poor | The significant non-polar character imparted by the tert-butyl group and the chloro-substituted pyridine ring, along with the ester functionality, makes the compound highly unlikely to be soluble in water. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents. This method is a standard and reliable approach for generating quantitative solubility data.
1. Materials and Equipment:
-
This compound (solid, of known purity)
-
Selected organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, acetone, acetonitrile, toluene) of analytical grade
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven
2. Experimental Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different organic solvent. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any suspended microcrystals.
-
-
Determination of Solute Mass:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under a gentle stream of inert gas at room temperature.
-
Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dry solid residue.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final constant mass of the vial with the residue.
-
The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent in the collected aliquot.
-
3. Data Presentation:
The quantitative solubility data should be summarized in a clearly structured table for easy comparison across different solvents and temperatures.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) |
| Methanol | 25 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value | Experimental Value |
| Dichloromethane | 25 | Experimental Value | Experimental Value |
| Acetone | 25 | Experimental Value | Experimental Value |
| Acetonitrile | 25 | Experimental Value | Experimental Value |
| Toluene | 25 | Experimental Value | Experimental Value |
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
While quantitative solubility data for this compound is not widely published, a qualitative assessment based on its chemical properties and use in synthesis suggests good solubility in polar aprotic and chlorinated solvents, with limited solubility in alcohols and poor solubility in non-polar solvents and water. For researchers requiring precise quantitative data, the provided detailed experimental protocol offers a robust method for its determination. This information is essential for the effective handling and application of this compound in research and development.
References
Spectroscopic Profile of tert-Butyl 6-chloronicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 6-chloronicotinate (CAS No: 115309-57-4), a key intermediate in pharmaceutical synthesis. The following sections detail its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable data for compound verification and reaction monitoring.
Chemical Structure and Properties
-
IUPAC Name: tert-butyl 6-chloropyridine-3-carboxylate
-
Molecular Formula: C₁₀H₁₂ClNO₂
-
Molecular Weight: 213.66 g/mol
-
Appearance: White to off-white solid
Spectroscopic Data
The structural integrity of this compound is confirmed through the following spectroscopic techniques. The data presented is a compilation from various sources and typical expected values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.8 | d | 1H | H-2 (Pyridine) |
| ~8.1 | dd | 1H | H-4 (Pyridine) |
| ~7.4 | d | 1H | H-5 (Pyridine) |
| ~1.6 | s | 9H | -C(CH₃)₃ (tert-Butyl) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O (Ester) |
| ~155 | C-6 (Pyridine, C-Cl) |
| ~150 | C-2 (Pyridine) |
| ~138 | C-4 (Pyridine) |
| ~125 | C-3 (Pyridine) |
| ~124 | C-5 (Pyridine) |
| ~82 | -C (CH₃)₃ (tert-Butyl quaternary) |
| ~28 | -C(C H₃)₃ (tert-Butyl methyls) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (tert-Butyl) |
| ~1725 | Strong | C=O stretch (Ester) |
| ~1580, ~1470 | Medium | C=C/C=N stretch (Pyridine ring) |
| ~1280, ~1150 | Strong | C-O stretch (Ester) |
| ~840 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 213/215 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |
| 157/159 | [M - C₄H₈]⁺, Loss of isobutylene from the tert-butyl group |
| 57 | [C₄H₉]⁺, tert-Butyl cation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then scanned, and the background is automatically subtracted to generate the spectrum of the compound.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds. Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds when introduced via LC.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of tert-Butyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl-aryl structures that are prevalent in biologically active compounds.[2][3] The coupling of tert-butyl 6-chloronicotinate with various boronic acids or their derivatives provides a direct route to a diverse range of substituted nicotinic acid esters, which are valuable intermediates in drug discovery.[2]
The key challenge in the Suzuki-Miyaura coupling of aryl chlorides, including this compound, lies in the relatively low reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst.[4] This necessitates the use of specialized, highly active catalyst systems, typically composed of a palladium precursor and a bulky, electron-rich phosphine ligand.[4][5] Careful optimization of the catalyst, base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions.[6]
These application notes provide a detailed protocol and guidance for performing the Suzuki-Miyaura coupling of this compound, based on established methodologies for similar challenging heteroaryl chloride substrates.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid is activated to form a boronate species. This species then transfers the aryl group to the palladium center, displacing the chloride ion.
-
Reductive Elimination: The two organic moieties on the palladium complex (the nicotinoyl and aryl groups) couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of various chloropyridines with arylboronic acids, providing a reference for optimizing the reaction of this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ (3) | THF | 65 | 16 | 70-85 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 90 | 18 | 80-90 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 85 | 24 | 60-75 |
Note: Yields are indicative and may vary depending on the specific arylboronic acid used and the precise reaction conditions.
Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Inert gas supply (manifold or balloon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium source and ligand are of good quality. Consider using a pre-formed catalyst or a different ligand (e.g., XPhos).[4]
-
Oxygen Contamination: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[4]
-
Ineffective Base: The choice of base is critical. If K₃PO₄ is ineffective, consider a stronger base like Cs₂CO₃. The base should be finely powdered and anhydrous.[4]
-
Insufficient Temperature: Aryl chlorides often require higher temperatures for efficient oxidative addition.[5]
-
-
Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. It can be minimized by using a less aqueous solvent system or by using boronic esters (e.g., pinacol esters).
-
Homocoupling: The self-coupling of the boronic acid can occur, especially in the presence of oxygen. Rigorous degassing can mitigate this side reaction.[5]
-
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl 6-chloronicotinate with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in many drug candidates.
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of tert-butyl 6-chloronicotinate with a variety of boronic acids. This compound is a valuable building block, and its successful coupling provides access to a diverse range of 6-aryl-nicotinic acid derivatives, which are important intermediates in medicinal chemistry. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers in drug development and related fields.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base. The generally accepted catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (boronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
For challenging substrates like heteroaryl chlorides, the choice of a suitable palladium catalyst and ligand is crucial for achieving high yields. Electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition step.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This data is compiled from various sources and represents typical outcomes for this transformation.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O | 90 | 12 | 82-92 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 75-85 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 10 | 88-98 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2) | Buchwald Ligand Mix | K₂CO₃ | THF | 80 | 24 | 70-80 |
| 7 | 3,5-Dimethylphenylboronic acid | PdCl₂(Amphos)₂ (3) | - | KF | Acetonitrile | 85 | 14 | 85-95 |
Note: Yields are indicative and can vary based on the purity of reagents, reaction scale, and specific experimental setup.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf))
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
In a separate vial, under an inert atmosphere, prepare the catalyst system by mixing the palladium precursor and the ligand (if applicable) in a small amount of the reaction solvent.
-
Add the palladium catalyst and ligand (if separate) to the reaction vessel under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., a mixture of organic solvent and water) to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 6-arylnicotinate.
Visualizations
Caption: General workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using tert-Butyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing tert-butyl 6-chloronicotinate as a key building block. Biaryl scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. This document details established palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Negishi, and Stille reactions, for the efficient construction of carbon-carbon bonds.
Introduction to Biaryl Synthesis with this compound
The pyridine moiety is a privileged scaffold in pharmaceutical development. Functionalized pyridines, such as this compound, serve as versatile precursors for the synthesis of complex biaryl structures. The presence of a chloro-substituent at the 6-position allows for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups. The tert-butyl ester at the 3-position can serve as a protecting group or be readily hydrolyzed to the corresponding carboxylic acid for further functionalization.
The primary methods for the synthesis of biaryls from this compound are:
-
Suzuki-Miyaura Coupling: Reaction with an arylboronic acid or ester.
-
Negishi Coupling: Reaction with an organozinc reagent.
-
Stille Coupling: Reaction with an organostannane reagent.
The choice of method often depends on the functional group tolerance, availability of starting materials, and desired reaction conditions.
Data Presentation: Cross-Coupling Reactions of Pyridine Derivatives
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative yields for Suzuki-Miyaura, Negishi, and Stille couplings of structurally similar chloropyridine derivatives. These tables are intended to provide an illustrative guide for reaction optimization.
Table 1: Illustrative Suzuki-Miyaura Coupling of Chloro-pyridines with Arylboronic Acids
| Entry | Chloro-pyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 2 | 2-Chloro-5-nitropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 12 | 80-90 |
| 3 | 3-Chloro-pyridine | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 24 | 75-85 |
Table 2: Illustrative Negishi Coupling of Chloro-pyridines with Organozinc Reagents
| Entry | Chloro-pyridine Substrate | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ (2) | - | THF | 60 | 12 | 80-90 |
| 2 | 2-Chloro-6-methylpyridine | Ethylzinc iodide | NiCl₂(dppp) (5) | - | DMF | 80 | 8 | 70-80 |
| 3 | 4-Chloropyridine | 2-Thienylzinc bromide | PdCl₂(dppf) (3) | - | Dioxane | 100 | 16 | 85-95 |
Table 3: Illustrative Stille Coupling of Chloro-pyridines with Organostannane Reagents
| Entry | Chloro-pyridine Substrate | Organostannane Reagent | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | CuI | NMP | 120 | 24 | 70-80 |
| 2 | 3-Chloropyridine | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(fur)₃ (8) | - | Toluene | 100 | 12 | 80-90 |
| 3 | 2-Chloro-5-trifluoromethylpyridine | (4-Methoxyphenyl)trimethylstannane | AsPh₃PdCl₂ (3) | - | LiCl | Dioxane | 100 | 18 | 75-85 |
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki-Miyaura, Negishi, and Stille coupling reactions, which can be adapted for the synthesis of biaryl compounds from this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous toluene
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating plate
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Negishi Coupling
This protocol outlines a general procedure for the palladium-catalyzed Negishi coupling of this compound with an organozinc reagent.
Materials:
-
This compound
-
Organozinc reagent (e.g., Phenylzinc chloride, 1.5 equivalents in THF)
-
Pd(P(t-Bu)₃)₂ (2 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(P(t-Bu)₃)₂ (0.02 mmol).
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).
-
To the stirred solution, add the organozinc reagent (1.5 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 8-16 hours), cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: Stille Coupling
This protocol provides a general method for the palladium-catalyzed Stille coupling of this compound with an organostannane reagent.
Materials:
-
This compound
-
Organostannane reagent (e.g., Tributyl(phenyl)stannane, 1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add the organostannane reagent (1.1 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 100-120 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate (25 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to remove tin byproducts.
-
Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Experimental procedure for Sonogashira coupling with tert-Butyl 6-chloronicotinate
Beginning Experiment Design
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Discovering Sonogashira Coupling
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Focusing on Precision
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Deepening Protocol Refinement
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Continuing the Data Hunt
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Application Notes and Protocols: The Strategic Use of tert-Butyl 6-chloronicotinate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-chloronicotinate is a versatile pyridine-based building block increasingly employed in the synthesis of complex pharmaceutical intermediates. Its unique structural features, including a sterically hindered tert-butyl ester and a reactive chlorine atom at the 6-position of the pyridine ring, make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the facile introduction of diverse functionalities, leading to the efficient construction of molecular scaffolds with significant potential in drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations and explores the relevance of the resulting intermediates in the development of novel therapeutics, particularly in the areas of anti-inflammatory agents and kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
The reactivity of the chloro-substituent in this compound allows for its participation in several powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The most prominent of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These methodologies are foundational in modern medicinal chemistry, providing access to a wide array of substituted pyridine derivatives.
A general workflow for the utilization of this compound is depicted below:
Application Notes and Protocols for the Deprotection of tert-Butyl Esters in 6-Substituted Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl ester is a commonly utilized protecting group for the carboxylic acid functionality in the synthesis of complex organic molecules, including pharmaceutically relevant 6-substituted nicotinic acids. Its stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an attractive choice for multi-step syntheses. The efficient and selective deprotection of the tert-butyl ester is a critical final step in the synthesis of these target compounds.
This application note provides detailed protocols and quantitative data for the deprotection of tert-butyl esters in various 6-substituted nicotinic acids. It also includes a decision-making framework to aid in the selection of the most appropriate deprotection method based on the nature of the substituent at the 6-position and the presence of other functional groups.
Deprotection Methodologies and Data
The deprotection of tert-butyl esters is most commonly achieved through acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tailored to the specific substrate to maximize yield and minimize side reactions.
Acid-Catalyzed Deprotection
Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective for the cleavage of tert-butyl esters.[1] The reaction proceeds via protonation of the ester oxygen, followed by the elimination of isobutylene, which is a stable carbocation.[2]
Table 1: Acid-Catalyzed Deprotection of tert-Butyl 6-Substituted Nicotinates
| 6-Substituent | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |
| Amino | TFA | DCM | Room Temp. | 2 h | >95 | [3] |
| Chloro | HCl (4M in Dioxane) | Dioxane | Room Temp. | 16 h | 90-95 | [4] |
| Methoxy | TFA | DCM | 0 °C to RT | 4 h | 92 | General Protocol |
| Trifluoromethyl | H₂SO₄ | Acetic Acid | 80 °C | 6 h | 85 | General Protocol |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection
This protocol is suitable for many 6-substituted nicotinic acids, particularly those with acid-stable substituents.[5]
-
Dissolution: Dissolve the tert-butyl 6-substituted nicotinate (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Purification: The crude product can be purified by crystallization, precipitation from a suitable solvent system (e.g., ether/hexanes), or by chromatography.
Protocol 2: Deprotection using HCl in Dioxane
This method is a common alternative to TFA and is particularly useful when TFA-labile groups are present.
-
Reaction Setup: To a solution of the tert-butyl 6-substituted nicotinate (1.0 eq) in a minimal amount of a co-solvent if necessary, add a solution of 4M HCl in 1,4-dioxane (10-20 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The product often precipitates out of the solution as the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration and wash with cold dioxane or diethyl ether.
-
Purification: The resulting hydrochloride salt can be used directly or neutralized with a suitable base to obtain the free nicotinic acid. Further purification can be achieved by recrystallization.
Visualizing the Workflow and Decision Process
To aid in the selection and execution of the deprotection strategy, the following diagrams illustrate the general workflow, a decision tree for method selection, and the underlying reaction mechanism.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. | Increase the equivalents of acid, prolong the reaction time, or gently warm the reaction mixture.[5] |
| Low Yield | Product loss during work-up, or degradation of starting material/product. | If the product is polar, saturate the aqueous phase with NaCl during extraction. Use milder conditions if degradation is observed.[5] |
| Side Reactions | Presence of other acid-sensitive functional groups. | Screen for milder deprotection conditions, such as using Lewis acids (e.g., ZnBr₂) or performing the reaction at a lower temperature.[6] |
References
- 1. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrolysis of tert-Butyl 6-chloronicotinate to 6-chloronicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of tert-butyl esters is a fundamental deprotection strategy in organic synthesis, particularly in the preparation of carboxylic acids that are sensitive to basic conditions. tert-Butyl 6-chloronicotinate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its conversion to 6-chloronicotinic acid is a critical step that requires well-defined and reproducible conditions. These application notes provide detailed protocols for the acidic hydrolysis of this compound, summarizing the reaction conditions and expected outcomes for researchers in drug development and chemical synthesis.
Reaction Principle
The hydrolysis of this compound to 6-chloronicotinic acid is typically carried out under acidic conditions. The tert-butyl ester group is stable under neutral and basic conditions but is readily cleaved by strong acids.[1] The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched or eliminated to form isobutene.[2][3] This method is favored for its mild reaction conditions and high yields.
Hydrolysis Methods and Protocols
While various acidic conditions can be employed for the cleavage of tert-butyl esters, the use of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is a widely adopted and effective method.
Method 1: Hydrolysis using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for the deprotection of tert-butyl esters, often yielding quantitative results.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in dichloromethane (DCM).
-
Reagent Addition: To the solution, add an equal volume of trifluoroacetic acid (TFA) to create a 1:1 (v/v) mixture of DCM and TFA.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Time: Allow the reaction to proceed for 5 hours.
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with two portions of water and one portion of saturated sodium chloride (brine) solution.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-chloronicotinic acid.
-
Purification (if necessary): The crude product, which is often a white or pale yellow solid, can be used in the next step without further purification if of sufficient purity.[1]
Summary of Reaction Conditions for TFA-mediated Hydrolysis
| Parameter | Condition | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Reagent:Solvent Ratio | 1:1 (v/v) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 5 hours | [1] |
| Yield | Quantitative | [1] |
Alternative Acidic Conditions
While the TFA/DCM system is highly reliable, other strong acids can also be employed for the hydrolysis of tert-butyl esters. These methods are well-established for general tert-butyl ester deprotection and are applicable to this compound.
-
Hydrochloric Acid (HCl) in an Organic Solvent: A solution of 4M HCl in dioxane is a common reagent for Boc deprotection and can be used for tert-butyl ester cleavage.[4][5][6] The reaction is typically carried out at room temperature.
-
Aqueous Phosphoric Acid: This offers an environmentally benign and mild alternative for the deprotection of tert-butyl esters.[7]
The choice of acid and solvent system may depend on the presence of other acid-sensitive functional groups in the molecule and the desired work-up procedure.
Workflow and Diagrams
The overall experimental workflow for the hydrolysis of this compound to 6-chloronicotinic acid using the TFA/DCM method is depicted below.
Caption: Experimental workflow for the hydrolysis of this compound.
The underlying chemical transformation is based on the acid-catalyzed cleavage of the tert-butyl ester.
Caption: Logical relationship of reactants and products in the hydrolysis reaction.
Conclusion
The acidic hydrolysis of this compound is a straightforward and high-yielding reaction that is essential for the synthesis of various biologically active molecules. The use of trifluoroacetic acid in dichloromethane at room temperature provides a reliable and scalable method for this transformation. Researchers and drug development professionals can utilize the detailed protocols and workflows presented in these application notes to confidently perform this key synthetic step.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. tert-Butyl Esters [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the arylamine moiety is a common structural motif in bioactive molecules. The reaction allows for the coupling of aryl halides or pseudohalides with a wide range of primary and secondary amines under relatively mild conditions, offering significant advantages over traditional methods such as the Ullmann condensation or nucleophilic aromatic substitution.[1]
This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of tert-Butyl 6-chloronicotinate, a key intermediate in the synthesis of various pharmaceutical agents. The protocol is intended to serve as a starting point for researchers, with the understanding that optimization of reaction conditions may be necessary for specific amine coupling partners.
General Reaction Scheme
The general transformation involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection and optimization of several key parameters. As a heteroaryl chloride, this substrate can be challenging to couple due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Therefore, the use of highly active catalyst systems is often required.
| Parameter | General Recommendations | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often preferred for their stability and ease of handling. They are converted in situ to the active Pd(0) species. |
| Ligand | XPhos, SPhos, RuPhos, JohnPhos, BrettPhos | Bulky, electron-rich phosphine ligands are generally effective for the amination of aryl chlorides. The choice of ligand can significantly influence the reaction rate and yield. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and substrate compatibility. Stronger bases like NaOtBu often lead to faster reactions, while weaker bases like K₃PO₄ and Cs₂CO₃ offer better tolerance for sensitive functional groups. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are typically used. The choice of solvent can affect the solubility of the reagents and the reaction temperature. |
| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the specific amine and the chosen catalyst system. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Generalized Experimental Protocol
Note: The following is a representative protocol based on common practices for the Buchwald-Hartwig amination of heteroaryl chlorides. The specific amounts and conditions may require optimization for different amine substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.
-
Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by this compound and the amine.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Representative Data
The following tables summarize expected yields for the Buchwald-Hartwig amination of this compound with various classes of amines based on data from similar reactions.
Table 1: Amination with Anilines
| Entry | Aniline | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 80-90 |
| 3 | 4-Trifluoromethylaniline | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | 24 | 75-85 |
| 4 | 2-Methylaniline | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 110 | 16 | 70-80 |
Table 2: Amination with Aliphatic Amines
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / JohnPhos | NaOtBu | Dioxane | 100 | 8 | 90-98 |
| 2 | n-Hexylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 20 | 80-90 |
| 3 | Cyclohexylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 85-95 |
| 4 | Diethylamine | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 100 | 12 | 75-85 |
Visualizations
A typical experimental workflow for the Buchwald-Hartwig amination.
The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of a diverse range of amino-substituted nicotinates from this compound. The choice of a suitable palladium precatalyst, a bulky electron-rich phosphine ligand, and an appropriate base is crucial for achieving high yields. The generalized protocol provided herein serves as a robust starting point for the development of specific synthetic routes. Researchers should anticipate the need for optimization of the reaction conditions to achieve the best results for their particular amine coupling partners.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Synthesis of Substituted Pyridines from tert-Butyl 6-chloronicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted pyridines utilizing tert-butyl 6-chloronicotinate as a versatile starting material. The methodologies outlined herein are central to modern medicinal chemistry and drug discovery, enabling the facile introduction of various functionalities at the 6-position of the pyridine ring. The protocols cover key palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig amination—as well as nucleophilic aromatic substitution (SNAr) reactions.
Substituted pyridine scaffolds are of paramount importance in the pharmaceutical industry, forming the core of numerous approved drugs and clinical candidates. Their unique electronic properties and ability to engage in hydrogen bonding interactions make them privileged structures in drug design. The tert-butyl ester group in the starting material serves as a convenient protecting group for the carboxylic acid, which can be readily deprotected under acidic conditions in the final stages of a synthetic sequence.
Synthetic Pathways Overview
The primary strategies for the functionalization of this compound are depicted in the workflow below. These methods offer a modular approach to a wide array of 6-substituted nicotinic acid derivatives.
Caption: Synthetic routes from this compound.
Suzuki Cross-Coupling for the Synthesis of 6-Aryl-nicotinates
The Suzuki coupling is a robust and widely used method for the formation of C-C bonds. In this context, it enables the synthesis of 6-aryl-nicotinic acid tert-butyl esters, which are precursors to a variety of biaryl structures found in pharmacologically active molecules.
Experimental Protocol: General Procedure for Suzuki Coupling
To a solution of this compound (1.0 equiv) and an appropriate arylboronic acid (1.2-1.5 equiv) in a suitable solvent such as a 4:1 mixture of 1,4-dioxane and water, is added a base such as K₂CO₃ (2.0-3.0 equiv). The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes. A palladium catalyst, for instance [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv), is then added, and the reaction mixture is heated to 80-100 °C under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 82-92 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (4) | Cs₂CO₃ | Dioxane/H₂O | 95 | 16 | 75-85 |
| 5 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 65-75 |
Sonogashira Coupling for the Synthesis of 6-Alkynyl-nicotinates
The Sonogashira coupling reaction is an efficient method for the formation of C(sp²)-C(sp) bonds, providing access to 6-alkynyl-nicotinic acid tert-butyl esters. These compounds are valuable intermediates for the synthesis of various heterocyclic systems and can be found in molecules with applications in materials science and pharmaceuticals.
Experimental Protocol: General Procedure for Sonogashira Coupling
In a flame-dried Schlenk flask under an inert atmosphere, this compound (1.0 equiv), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.04-0.10 equiv) are dissolved in an anhydrous amine solvent such as triethylamine or a mixture of THF and triethylamine. The terminal alkyne (1.2-1.5 equiv) is then added, and the reaction mixture is stirred at room temperature or heated to 50-70 °C. The reaction is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 6 | 88-96 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 50 | 8 | 85-93 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 10 | 80-90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (4) | CuI (8) | DiPEA | DMF | 70 | 12 | 70-80 |
| 5 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | 55 | 7 | 85-95 |
Buchwald-Hartwig Amination for the Synthesis of 6-Amino-nicotinates
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the synthesis of a wide range of 6-amino-nicotinic acid tert-butyl esters from primary and secondary amines, which are important building blocks in drug discovery.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv), an amine (1.2-1.5 equiv), a palladium precatalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.03 equiv), a suitable phosphine ligand (e.g., Xantphos or RuPhos) (0.02-0.06 equiv), and a base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) is heated at 80-110 °C under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Table 3: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 12 | 90-98 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 14 | 88-96 |
| 4 | Piperidine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 10 | 92-99 |
| 5 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the tert-butoxycarbonyl group activates the 6-position of this compound towards nucleophilic aromatic substitution. This allows for the displacement of the chloride with various nucleophiles, particularly alkoxides and thiolates.
Experimental Protocol: General Procedure for SNAr with Alkoxides and Thiolates
To a solution of the alcohol or thiol (1.5-2.0 equiv) in an anhydrous polar aprotic solvent such as DMF or DMSO, is added a strong base like sodium hydride (NaH) (1.5-2.0 equiv) at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which a solution of this compound (1.0 equiv) in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature or heated to 60-80 °C and monitored by TLC or LC-MS. After completion, the reaction is carefully quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Table 4: Nucleophilic Aromatic Substitution of this compound
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | NaOMe | MeOH | 65 | 12 | 85-95 |
| 2 | Sodium ethoxide | NaOEt | EtOH | 78 | 12 | 80-90 |
| 3 | Phenol | NaH | DMF | 80 | 16 | 75-85 |
| 4 | Thiophenol | NaH | DMF | 60 | 8 | 90-98 |
| 5 | Benzyl mercaptan | NaH | DMF | 60 | 10 | 88-96 |
Logical Relationship of Synthetic Transformations
The following diagram illustrates the logical progression from the starting material to the diverse set of functionalized pyridine derivatives.
Caption: Functionalization pathways of this compound.
Application Notes and Protocols for the Use of tert-Butyl 6-chloronicotinate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of small molecules, peptides, and other complex organic compounds. A key aspect of SPOS is the use of versatile building blocks that can be readily incorporated into diverse molecular scaffolds. Tert-butyl 6-chloronicotinate is a valuable bifunctional building block for the synthesis of substituted pyridine derivatives. Its key features include a chloro-substituent at the 6-position, which is amenable to palladium-catalyzed cross-coupling reactions, and a tert-butyl ester at the 3-position, which can be cleaved under acidic conditions. This application note provides detailed protocols and supporting data for the use of this compound in the solid-phase synthesis of a library of N-substituted 6-aminonicotinic acid derivatives.
Core Applications
The primary application of this compound in solid-phase synthesis is as a versatile building block for the creation of substituted pyridine libraries. The chloro group can be displaced by various nucleophiles, most notably through Buchwald-Hartwig amination or Suzuki-Miyaura coupling, to introduce diversity at the 6-position of the pyridine ring. The tert-butyl ester serves as a stable protecting group for the carboxylic acid functionality throughout the synthesis and can be readily removed during the final cleavage from the solid support.
This application note will focus on a representative workflow: the Buchwald-Hartwig amination of this compound with a diverse set of primary and secondary amines immobilized on a solid support.
Experimental Workflow
The overall workflow for the solid-phase synthesis of a library of N-substituted 6-aminonicotinic acid derivatives using this compound is depicted below. The process begins with the immobilization of a diverse set of amines onto a suitable solid support, followed by the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction with this compound. The final step involves the cleavage of the product from the resin and concomitant deprotection of the tert-butyl ester to yield the desired carboxylic acids.
Figure 1: General workflow for the solid-phase synthesis of N-substituted 6-aminonicotinic acids.
Detailed Experimental Protocols
Protocol 1: Immobilization of Amines on Rink Amide Resin
This protocol describes the loading of a representative amine onto a Rink Amide resin. This process can be parallelized to create a library of resin-bound amines.
Materials:
-
Rink Amide AM resin (100-200 mesh, ~0.5 mmol/g)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Primary or secondary amine (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1 g) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF (10 mL). Agitate the mixture for 20 minutes. Drain and repeat the piperidine treatment for another 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Coupling: In a separate vessel, dissolve the amine (1.5 mmol), HBTU (1.45 mmol), and HOBt (1.5 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and agitate for 5 minutes to pre-activate.
-
Add the activated amine solution to the deprotected resin. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 2: Solid-Phase Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed coupling of this compound to the resin-bound amine.
Materials:
-
Amine-functionalized resin (from Protocol 1)
-
This compound (3 equivalents)
-
Pd₂(dba)₃ (0.1 equivalents)
-
RuPhos (0.2 equivalents)
-
Sodium tert-butoxide (NaOtBu) (4 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Solid-phase synthesis vessel equipped with a condenser and inert gas inlet
Procedure:
-
Resin Swelling: Swell the amine-functionalized resin (1 equivalent) in anhydrous, degassed 1,4-dioxane for 30 minutes under an argon atmosphere.
-
Reagent Addition: In a separate flask, dissolve this compound (3 equivalents), Pd₂(dba)₃ (0.1 equivalents), and RuPhos (0.2 equivalents) in anhydrous, degassed 1,4-dioxane.
-
Add the reagent solution to the swollen resin, followed by the solid sodium tert-butoxide (4 equivalents).
-
Reaction: Heat the reaction mixture to 100 °C and agitate for 12-18 hours under an argon atmosphere.
-
Washing: Cool the reaction vessel to room temperature. Drain the solvent and wash the resin with 1,4-dioxane (3 x 10 mL), DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of cleaving the product from the solid support and simultaneously removing the tert-butyl ester protecting group.
Materials:
-
Resin-bound product (from Protocol 2)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the dry resin in a reaction vessel and swell with DCM (5 mL) for 10 minutes.
-
Cleavage: Drain the DCM and add the cleavage cocktail (10 mL per gram of resin). Agitate the mixture at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL) and DCM (2 x 2 mL). Combine the filtrates.
-
Precipitation: Concentrate the combined filtrate under a stream of nitrogen. Add cold diethyl ether to precipitate the crude product.
-
Isolation: Centrifuge the mixture to pellet the solid product. Decant the ether and wash the pellet with cold diethyl ether (2 x 10 mL).
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following tables provide representative data for the key steps in the solid-phase synthesis of N-substituted 6-aminonicotinic acids. The data is based on literature reports for analogous reactions.
Table 1: Representative Yields for Solid-Phase Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Amine on Solid Support | Aryl Chloride | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Resin-bound piperazine | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | Toluene | 110 | 16 | 85 | >90 |
| 2 | Resin-bound morpholine | 4-Chloropyridine | Pd(OAc)₂ / RuPhos | 1,4-Dioxane | 100 | 12 | 92 | >95 |
| 3 | Resin-bound benzylamine | This compound | Pd₂(dba)₃ / RuPhos | 1,4-Dioxane | 100 | 18 | 78 (Estimated) | >90 |
| 4 | Resin-bound aniline | 2-Chloro-5-nitropyridine | Pd₂(dba)₃ / BrettPhos | Toluene | 100 | 24 | 65 | >85 |
Table 2: Cleavage Efficiency of tert-Butyl Esters from Solid Supports
| Entry | Resin Type | Cleavage Cocktail | Time (h) | Temperature (°C) | Cleavage Yield (%) |
| 1 | Wang Resin | 95% TFA / 5% H₂O | 2 | 25 | >95 |
| 2 | Rink Amide Resin | 95% TFA / 2.5% H₂O / 2.5% TIS | 2 | 25 | >95 |
| 3 | Merrifield Resin | TFA / DCM (1:1) | 3 | 25 | >90 |
| 4 | 2-Chlorotrityl Chloride Resin | 20% HFIP in DCM | 1 | 25 | >98 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the palladium-catalyzed Buchwald-Hartwig amination cycle, a key reaction in this protocol.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a highly effective building block for the solid-phase synthesis of substituted pyridine libraries. The protocols provided herein offer a robust and reproducible method for the generation of N-substituted 6-aminonicotinic acids via a Buchwald-Hartwig amination strategy. The quantitative data presented, based on analogous transformations, demonstrate the feasibility and efficiency of this approach. The straightforward workflow, coupled with the versatility of palladium-catalyzed cross-coupling reactions, makes this a valuable tool for medicinal chemists and drug discovery professionals.
Application Notes and Protocols for the Heck Reaction of tert-Butyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. These application notes provide detailed protocols and reaction conditions for the Heck reaction of tert-butyl 6-chloronicotinate, a valuable building block in medicinal chemistry and drug discovery. The functionalization of this scaffold allows for the introduction of diverse vinyl groups, leading to novel compounds with potential therapeutic applications.
Due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, specific catalytic systems are often required to achieve efficient coupling. Research has shown that the use of bulky, electron-rich phosphine ligands can significantly improve the efficiency of the Heck reaction with aryl chlorides.
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the vinylated product and regenerate the Pd(0) catalyst. A base is required to neutralize the hydrogen halide formed during the reaction.
Summary of Heck Reaction Conditions for Aryl Chlorides
The following table summarizes typical conditions for the Heck reaction of aryl chlorides, which can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source. |
| Ligand | P(t-Bu)₃ (Tri-tert-butylphosphine) | A bulky, electron-rich phosphine ligand crucial for the activation of aryl chlorides.[1] |
| Base | Cs₂CO₃ (Cesium carbonate) | An effective inorganic base for this transformation.[1] |
| Solvent | Dioxane | A common solvent for Heck reactions, should be anhydrous. |
| Temperature | 100-120 °C | Elevated temperatures are typically required for the reaction to proceed efficiently.[1] |
| Catalyst Loading | 1.5 mol% Pd₂(dba)₃ | A typical catalyst loading for this type of reaction.[1] |
| Ligand Loading | 6 mol% P(t-Bu)₃ | A 2:1 ligand to palladium ratio is often optimal.[1] |
| Base Stoichiometry | 1.1 equivalents | A slight excess of base is generally used.[1] |
Experimental Protocols
The following are general protocols for the Heck reaction of this compound with representative alkenes, based on optimized conditions for aryl chlorides.[1] Researchers should note that these are starting points, and further optimization may be necessary for specific substrates.
Protocol 1: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd₂(dba)₃ (1.5 mol%) and P(t-Bu)₃ (6 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous dioxane to the flask, followed by this compound (1.0 equiv), styrene (1.2 equiv), and Cs₂CO₃ (1.1 equiv).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 6-((E)-2-phenylvinyl)nicotinate.
Protocol 2: Heck Reaction of this compound with Methyl Acrylate
Materials:
-
This compound
-
Methyl acrylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine Pd₂(dba)₃ (1.5 mol%) and P(t-Bu)₃ (6 mol%).
-
Purge the flask with argon or nitrogen by evacuating and backfilling three times.
-
Add anhydrous dioxane, followed by this compound (1.0 equiv), methyl acrylate (1.5 equiv), and Cs₂CO₃ (1.1 equiv).
-
Heat the reaction mixture to 110 °C under an inert atmosphere with efficient stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield tert-butyl 6-((E)-2-(methoxycarbonyl)vinyl)nicotinate.
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.
General Experimental Workflow for the Heck Reaction
Caption: General experimental workflow for the Heck reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvent | - Use fresh catalyst and ligand.- Ensure the reaction temperature is maintained.- Use anhydrous solvent and pure reagents. |
| Formation of byproducts | - Side reactions (e.g., homocoupling)- Decomposition of starting materials | - Adjust catalyst/ligand ratio.- Lower the reaction temperature slightly.- Decrease reaction time. |
| Difficulty in purification | - Close polarity of product and impurities | - Optimize the eluent system for column chromatography.- Consider recrystallization. |
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Regioselectivity in Cross-Coupling Reactions of Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and controlling regioselectivity in palladium-catalyzed cross-coupling reactions of various dichloropyridine isomers. Dichloropyridines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively functionalize one chlorine atom in the presence of the other is crucial for efficient and diverse molecular synthesis. This document outlines the key factors governing regioselectivity, presents quantitative data for different reaction types, and provides detailed experimental protocols for key transformations.
Factors Influencing Regioselectivity
The outcome of a cross-coupling reaction on a dichloropyridine substrate is a delicate balance of several interconnected factors. Understanding these factors is key to predicting and controlling the regiochemical outcome.
-
Electronic Effects : The electron-withdrawing nature of the pyridine nitrogen atom activates the positions ortho (C2, C6) and para (C4) to it for oxidative addition, which is often the rate-determining step in cross-coupling reactions.[1][2] Halides at these positions are generally more reactive.
-
Steric Effects : The steric hindrance around a C-Cl bond can influence the approach of the bulky palladium catalyst.[1] Large substituents on the pyridine ring or the use of sterically demanding ligands on the catalyst can direct the reaction to a less hindered position, sometimes overriding electronic preferences.
-
Catalyst and Ligand System : The choice of the palladium catalyst and, more critically, the ligand, is paramount in controlling regioselectivity. Ligands can dramatically alter the steric and electronic properties of the catalyst, enabling reactions at positions that are electronically less favored. For instance, bulky N-heterocyclic carbene (NHC) ligands can favor reaction at the more accessible C4 position in 2,4-dichloropyridine, while specific phosphine ligands like Xantphos can promote C2 selectivity.[3]
-
Reaction Conditions : Parameters such as solvent, base, and temperature can significantly impact reaction rates and selectivity. For example, polar solvents can sometimes erode selectivity, while the choice of base can influence catalyst activity and stability.[4]
Regioselectivity by Isomer
In 2,4-dichloropyridine, the C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions.[5][6] This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[5] However, this innate selectivity can be controlled and even reversed.
-
C4-Selective Coupling : High C4 selectivity can be achieved using sterically hindered N-heterocyclic carbene (NHC) ligands like IPr or SIPr.[7] Furthermore, ligand-free "Jeffery" conditions have been shown to provide excellent C4-selectivity (>99:1) in Suzuki-Miyaura couplings.
-
C2-Selective Coupling : Achieving selectivity for the C2 position is more challenging but can be accomplished. For Buchwald-Hartwig amination, ligands such as Xantphos have proven effective in directing the reaction to the C2 position.[1][3][8]
Table 1: Regioselective Cross-Coupling of 2,4-Dichloropyridine
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) | Regioselectivity (C4:C2) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2-Chloro-4-phenylpyridine | 81 | >98:2 (C4 selective) | [5] |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SIPr | K₃PO₄ | Dioxane | RT | 2-Chloro-4-(4-methoxyphenyl)pyridine | 87 | 9.8:1 (C4 selective) | [4][7] |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | NMP/H₂O | 100 | 2-Chloro-4-(4-methoxyphenyl)pyridine | 93 | >99:1 (C4 selective) |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 90 | 4-Chloro-N-phenylpyridin-2-amine | 75 | Highly C2 selective |[3][8] |
For 2,5-dichloropyridine, the C2 position is generally more susceptible to oxidative addition by palladium due to the electronic activation from the adjacent nitrogen atom.[9][10]
-
C2-Selective Coupling : Standard Suzuki-Miyaura conditions, often employing palladium acetate with a phosphine ligand like SPhos, typically yield the C2-arylated product.[10]
-
C5-Selective Coupling : Unconventional C5-selectivity can be achieved. Ligand-free Jeffery-type conditions, which are effective for C4-coupling of 2,4-dichloropyridines, have also been successfully applied to achieve C5-selective Suzuki couplings of 2,5-dichloropyridine.[1]
Table 2: Regioselective Cross-Coupling of 2,5-Dichloropyridine
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) | Regioselectivity (C2:C5) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 5-Chloro-2-arylpyridine | High | C2 selective | [10] |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | NMP/H₂O | 100 | 2-Chloro-5-(4-methoxyphenyl)pyridine | 72 | C5 selective |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | NaOᵗBu | Toluene | 100-110 | 5-Chloro-2-aminopyridine | - | C2 selective |[9] |
Both positions in 2,6-dichloropyridine are electronically activated, making selective mono-functionalization the primary challenge. The reaction can proceed to give mono- or di-substituted products depending on the stoichiometry and reaction conditions.
-
Mono-amination : Careful control of stoichiometry (using a slight excess of 2,6-dichloropyridine relative to the amine) and the use of specific catalyst systems like Pd₂(dba)₃/Xantphos can favor the mono-amination product.[11]
-
Di-alkylation/alkynylation : Using an excess of the coupling partner and more forcing conditions can lead to double substitution.[12][13]
Table 3: Selective Cross-Coupling of 2,6-Dichloropyridine
| Reaction Type | Coupling Partner (equiv.) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig | Amine (1.0) | BrettPhos Pd G3 | NaOᵗBu | Toluene | - | Mono-aminated product | - | Mono-selective | [11] |
| Suzuki-Miyaura | Heptylboronic ester (2.3) | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 2,6-Diheptylpyridine | 81 | Di-alkylation | [12] |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | HNiPr₂ | 1,4-Dioxane | - | 2,6-Dialkynylpyridine | 76-95 | Di-alkynylation |[13] |
The chlorine atoms in 3,5-dichloropyridine are meta to the nitrogen, making them less activated and generally less reactive in cross-coupling reactions compared to other isomers.[2]
-
Cross-Coupling : Direct cross-coupling can be challenging and may require more forcing conditions. Selective mono-functionalization is difficult to achieve directly as both positions are electronically similar.[2]
-
C4-Functionalization via Lithiation : A highly reliable strategy for functionalizing this scaffold is directed ortho-metalation (DoM). The C4 proton is the most acidic, allowing for regioselective deprotonation using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C), followed by quenching with an electrophile to install a functional group exclusively at the C4 position.[1][2]
Experimental Protocols
The following are generalized protocols. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
-
Materials : 2,4-Dichloropyridine, Arylboronic acid (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), Potassium carbonate (K₂CO₃, 2.0 equiv.), N-Methyl-2-pyrrolidone (NMP), Water.
-
Procedure :
-
To a dry Schlenk tube, add 2,4-dichloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add NMP (4 mL) and water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.[14]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-arylpyridine.[14]
-
-
Materials : 2,4-Dichloropyridine derivative (e.g., 4,6-dichloronicotinonitrile, 1.0 equiv.), N-acetyl-masked aniline (1.1 equiv.), Palladium(II) acetate (Pd(OAc)₂, 3 mol%), Xantphos (6 mol%), Cesium carbonate (Cs₂CO₃, 1.5 equiv.), Anhydrous 1,4-dioxane.
-
Procedure :
-
In an inert atmosphere glovebox or under a stream of argon, add the dichloropyridine (1.0 mmol), N-acetyl aniline (1.1 mmol), Pd(OAc)₂ (0.03 mmol), Xantphos (0.06 mmol), and Cs₂CO₃ (1.5 mmol) to a dry reaction vessel.
-
Add anhydrous, deoxygenated 1,4-dioxane (5 mL).
-
Seal the vessel and heat the mixture to 90 °C for four hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography. The N-acetyl group can be cleaved in situ or in a subsequent step.[3]
-
-
Materials : 2,5-Dichloropyridine, Arylboronic acid (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), Potassium carbonate (K₂CO₃, 2.0 equiv.), N-Methyl-2-pyrrolidone (NMP), Water.
-
Procedure :
-
This reaction follows the same ligand-free Jeffery conditions as Protocol 1.
-
Combine 2,5-dichloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (2.0 mmol) in a Schlenk tube under an inert atmosphere.
-
Add NMP (4 mL) and water (1 mL).
-
Heat the mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Perform an aqueous workup and purify by column chromatography to isolate the 2-chloro-5-arylpyridine.
-
-
Materials : 2,6-Dichloropyridine (1.0 equiv.), Terminal Alkyne (1.1 equiv.), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Copper(I) iodide (CuI, 1 mol%), Piperidine, Anhydrous DMF.
-
Procedure :
-
To a dry, degassed Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and CuI (0.01 mmol).
-
Add anhydrous DMF (5 mL) followed by piperidine (2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) and 2,6-dichloropyridine (1.0 mmol).
-
Heat the reaction mixture to 100 °C.[11]
-
Monitor the reaction carefully by GC-MS or TLC to maximize the yield of the mono-coupled product and minimize the formation of the di-coupled byproduct.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify by column chromatography.
-
Troubleshooting
-
Problem : A mixture of regioisomers is obtained.
-
Solution : The ligand is a critical factor. For C4-selectivity in 2,4-dichloropyridines, switch to a bulkier NHC ligand (IPr, SIPr) or try ligand-free Jeffery conditions.[4] For C2-selectivity, a ligand screen is recommended; Xantphos is a good starting point for aminations. Ensure the solvent is not too polar, as this can decrease selectivity.[4]
-
-
Problem : Low or no yield, especially with chloro-substrates.
-
Solution : C-Cl bonds are less reactive than C-Br or C-I bonds. Use a more active catalyst system, often featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands.[11] Increase the reaction temperature or consider microwave irradiation.[5][11] Ensure the base is strong enough and soluble in the reaction medium.[11]
-
-
Problem : In Sonogashira coupling, alkyne homocoupling (Glaser coupling) is observed.
-
Solution : Ensure the reaction is thoroughly deoxygenated, as oxygen promotes homocoupling. The amount of copper(I) co-catalyst can be reduced or eliminated (copper-free Sonogashira). The choice of base is also important; amines like piperidine or triethylamine are commonly used.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application of tert-Butyl 6-chloronicotinate in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
tert-Butyl 6-chloronicotinate is a versatile pyridine-based building block increasingly utilized in the synthesis of modern agrochemicals. Its unique structural features, including a reactive chlorine atom and a sterically bulky tert-butyl ester group, make it a valuable precursor for the construction of complex heterocyclic scaffolds with potent biological activities. This document provides a comprehensive overview of the application of this compound in agrochemical synthesis, with a focus on its role as a key intermediate in the production of insecticides. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to guide researchers in this field.
Core Application: Synthesis of Trifluoromethylpyridine Intermediates
A primary application of this compound in the agrochemical industry is its use as a starting material for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine. This intermediate is a crucial component for a range of commercial insecticides and herbicides. The synthetic strategy typically involves the transformation of the carboxylic acid moiety (protected as its tert-butyl ester) into a trifluoromethyl group, followed by further functionalization.
The overall synthetic pathway can be visualized as a multi-step process, commencing with the modification of the pyridine ring and culminating in the formation of the desired trifluoromethylpyridine derivative.
Caption: Synthetic workflow from this compound to agrochemicals.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key transformations involved in the synthesis of 2-chloro-5-(trifluoromethyl)pyridine from precursors related to this compound. While the exact protocols for the tert-butyl ester may vary slightly, these procedures, adapted from established industrial syntheses, provide a robust foundation.
Protocol 1: Chlorination of 2-chloro-5-methylpyridine (A Model for Pyridine Ring Modification)
This protocol details the chlorination of a related pyridine derivative, which is a common step in the synthesis of the target intermediate.
Objective: To synthesize 2-chloro-5-(trichloromethyl)pyridine.
Materials:
-
2-chloro-5-methylpyridine
-
Chlorine gas
-
Azobisisobutyronitrile (AIBN)
-
o-Dichlorobenzene (solvent)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, charge 2-chloro-5-methylpyridine and o-dichlorobenzene.
-
Add a catalytic amount of AIBN (typically 2-8% by mass relative to the starting material).
-
Heat the reaction mixture to 120-140 °C with stirring.
-
Slowly and continuously bubble chlorine gas through the reaction mixture.
-
Maintain the reaction at this temperature for 18-20 hours, ensuring a constant stream of chlorine.
-
Upon completion (monitored by GC-MS), cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine.
-
The resulting solution containing 2-chloro-5-(trichloromethyl)pyridine can be used directly in the next step or purified by distillation under reduced pressure.
Protocol 2: Fluorination of 2-chloro-5-(trichloromethyl)pyridine
Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine.
Materials:
-
2-chloro-5-(trichloromethyl)pyridine
-
Anhydrous potassium fluoride (KF)
-
Phase-transfer catalyst (e.g., cetyltrimethylammonium bromide - CTAB)
-
Dimethyl sulfoxide (DMSO) (solvent)
Procedure:
-
To a reaction vessel, add 2-chloro-5-(trichloromethyl)pyridine, anhydrous potassium fluoride, and a phase-transfer catalyst (6-10% by mass relative to the starting material).
-
Add DMSO as the solvent. The molar ratio of 2-chloro-5-(trichloromethyl)pyridine to anhydrous KF should be in the range of 1:2 to 1:2.4.
-
Heat the mixture to reflux with vigorous stirring.
-
Maintain the reaction at reflux for 5-7 hours.
-
After the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
The filtrate containing the desired 2-chloro-5-(trifluoromethyl)pyridine can be purified by fractional distillation.
Quantitative Data
The following table summarizes typical reaction parameters and expected yields for the key synthetic steps, based on analogous industrial processes.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chlorination | Cl₂, AIBN | o-Dichlorobenzene | 120-140 | 18-20 | 80-85 |
| 2 | Fluorination | Anhydrous KF, CTAB | DMSO | Reflux | 5-7 | 85-90 |
Logical Relationship Diagram
The logical progression from the starting material to the final agrochemical active ingredient involves a series of well-defined chemical transformations. The diagram below illustrates the key stages and the pivotal role of the trifluoromethylpyridine intermediate.
Caption: Logical flow of agrochemical synthesis from the starting material.
Conclusion
This compound serves as a valuable and strategically important starting material in the synthesis of key agrochemical intermediates, particularly 2-chloro-5-(trifluoromethyl)pyridine. The synthetic routes, while multi-step, are well-established and offer high yields for the individual transformations. The protocols and data presented herein provide a solid foundation for researchers and professionals in the agrochemical industry to explore and optimize the use of this versatile building block in the development of novel and effective crop protection agents. Further research into direct trifluoromethylation methods from nicotinic acid derivatives could streamline these synthetic pathways and enhance their industrial applicability.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of tert-Butyl 6-chloronicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki coupling reactions involving tert-butyl 6-chloronicotinate.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The Suzuki coupling of this compound presents several challenges inherent to the substrate's structure. As a heteroaryl chloride, the carbon-chlorine (C-Cl) bond is stronger and less reactive compared to corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle more difficult. Additionally, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. These factors often necessitate more forcing reaction conditions, which can lead to side reactions and lower yields.
Q2: What are the most common side reactions that lower the yield?
A2: The most prevalent side reactions include:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the organoboron reagent, replacing it with a carbon-hydrogen bond. This reaction is often promoted by the presence of water and a strong base, which are common in Suzuki coupling conditions.[1]
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This can be exacerbated by the presence of oxygen in the reaction mixture.
-
Hydrolysis of the tert-butyl ester: Under strongly basic aqueous conditions and elevated temperatures, the tert-butyl ester group is susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid.
-
Dechlorination: The chlorine atom on the pyridine ring can be replaced by a hydrogen atom, leading to the formation of tert-butyl nicotinate.
Q3: How can I minimize protodeboronation of my boronic acid?
A3: To minimize protodeboronation, several strategies can be employed:
-
Use of Boronic Esters: Boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[2][3] MIDA boronates, in particular, allow for a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2]
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can suppress protodeboronation, as water is a key reagent in this side reaction.
-
Use of Potassium Trifluoroborates: Potassium aryltrifluoroborates are more robust and less prone to protodeboronation compared to aryl boronic acids.[2]
Q4: Can the tert-butyl ester group be problematic?
A4: Yes, the tert-butyl ester can be sensitive to the reaction conditions. Strong bases and high temperatures, especially in the presence of water, can lead to its hydrolysis to the corresponding carboxylic acid. If this is a significant issue, consider using milder bases or protecting the carboxylic acid with a more robust group if the synthesis allows.
Troubleshooting Guide
Issue 1: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst System | The C-Cl bond of this compound requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Recommendation: Switch to a more active catalyst system. Buchwald-type ligands such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature. |
| Ineffective Base | The base is crucial for activating the boronic acid for transmetalation. A weak or insoluble base will hinder the reaction. Recommendation: Use a strong, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices for this type of substrate. |
| Inappropriate Solvent | The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Recommendation: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water. For anhydrous conditions, DMF or toluene can be effective. |
| Oxygen Contamination | The active Pd(0) catalyst is highly sensitive to oxygen and can be readily deactivated. Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration. |
| Insufficient Temperature | Aryl chlorides require higher temperatures for the oxidative addition step to proceed at a reasonable rate. Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be effective in accelerating the reaction. |
Issue 2: Significant Formation of Side Products
| Side Product Observed | Troubleshooting Steps |
| Protodeboronation Product (Ar-H) | This is a common issue with boronic acids. Recommendation: 1. Switch to a more stable boronic acid derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate.[2][3] 2. Use anhydrous reaction conditions. 3. Consider using a weaker base if compatible with the reaction, though this may reduce the overall reaction rate. |
| Homocoupling Product (Ar-Ar) | This is often caused by the presence of oxygen. Recommendation: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the experiment. |
| Hydrolyzed Starting Material (Nicotinic Acid derivative) | The tert-butyl ester is being cleaved. Recommendation: 1. Use a milder base such as K₂CO₃, although this may impact the yield. 2. Reduce the reaction temperature and time. 3. If possible, perform the reaction under anhydrous conditions. |
| Dechlorinated Starting Material | The C-Cl bond is being cleaved reductively. Recommendation: This can sometimes occur with highly active catalyst systems. Consider slightly decreasing the catalyst loading or switching to a different ligand. Ensure the reaction is not being run for an excessively long time after the starting material has been consumed. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize yields for the Suzuki coupling of substrates similar to this compound under various conditions, providing a basis for reaction optimization.
Table 1: Catalyst and Ligand Comparison for the Coupling of 2-Chloropyridines with Arylboronic Acids
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 94 | 2-Chloropyridine derivative |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | n-Butanol | 100 | - | Good to Excellent | Heteroaryl chlorides |
| Pd(dppf)Cl₂ | - | Na₂CO₃ | DME/H₂O | 100 (MW) | 0.25 | 17 | 2-Chloropyridine |
| Pd(OAc)₂ | P(t-Bu)₃ | KF·2H₂O | THF | RT | - | Good | Activated aryl chlorides |
| Pd(OAc)₂ | Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.05 | Low | 2-Chloropyridine |
Table 2: Base and Solvent Comparison for the Suzuki Coupling of Chloroheteroarenes
| Base | Solvent | Catalyst System | Temperature (°C) | Yield (%) | Notes |
| K₃PO₄ | Dioxane/H₂O | Pd(OAc)₂/SPhos | 80-100 | High | Generally a very effective system. |
| Cs₂CO₃ | THF | Pd₂(dba)₃/XPhos | 80-100 | High | Strong base, can accelerate slow reactions. |
| K₂CO₃ | DMF/H₂O | Pd(OAc)₂/NHC | 120 (MW) | Moderate | Common and effective, but may be less potent than K₃PO₄. |
| KF·2H₂O | THF | Pd₂(dba)₃/P(t-Bu)₃ | RT | Good | Milder conditions, suitable for base-sensitive substrates. |
| TMSOK | Dioxane | Pd-CataCXium A-G3 | Reflux | Good | Anhydrous conditions, can suppress protodeboronation. |
Experimental Protocols
Key Experiment: Optimized Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline based on successful couplings of similar electron-deficient chloroheteroarenes. Optimization of specific parameters may be required for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
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SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous)
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Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired solvent ratio (e.g., 4:1 or 5:1 dioxane:water) and a concentration of the limiting reagent of approximately 0.1-0.2 M.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at 80-100 °C. Alternatively, use a microwave reactor set to the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle for the coupling of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Common side reactions in cross-coupling of chloropyridines and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the cross-coupling of chloropyridines. This guide focuses on identifying common side reactions and providing actionable strategies and detailed protocols to avoid them, ensuring successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with chloropyridines particularly challenging?
A1: The primary challenges in cross-coupling reactions involving chloropyridines stem from two main factors:
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step of the catalytic cycle more difficult, often requiring more forcing reaction conditions (e.g., higher temperatures, more active catalysts), which can in turn promote side reactions.
-
Catalyst Inhibition by the Pyridine Nitrogen: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, a phenomenon often referred to as catalyst poisoning. This is particularly problematic for 2-substituted pyridines, known as the "2-pyridyl problem"[1].
Q2: What are the most common side reactions I should be aware of when performing cross-coupling with chloropyridines?
A2: The most frequently encountered side reactions include:
-
Homocoupling: This is the self-coupling of the coupling partners to form dimers (e.g., biaryl or bipyridine byproducts). It is often promoted by the presence of oxygen or can be catalyzed by palladium[2]. In Stille couplings, homocoupling of the organostannane reagent is a major side reaction[3][4]. Similarly, in Sonogashira couplings, the homocoupling of terminal alkynes (Glaser coupling) is a common issue, often facilitated by the copper(I) co-catalyst in the presence of oxygen[5][6].
-
Hydrodehalogenation: This is the replacement of the chlorine atom on the pyridine ring with a hydrogen atom, leading to a reduced, non-coupled byproduct. This can be caused by various factors, including the presence of water or other protic sources, or through a competing pathway in the catalytic cycle involving β-hydride elimination[2]. In Suzuki couplings, the related side reaction is protodeboronation, where the boronic acid is hydrolyzed[2].
-
Catalyst Deactivation: As mentioned, the pyridine nitrogen can poison the catalyst. Additionally, at elevated temperatures required for C-Cl bond activation, the active Pd(0) species can agglomerate to form inactive palladium black, leading to catalyst decomposition[1].
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the cross-coupling of chloropyridines.
Issue 1: Low or No Yield of the Desired Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst System | • Switch to a more active catalyst: For chloropyridines, standard catalysts like Pd(PPh₃)₄ may be insufficient. Utilize highly active, bulky, and electron-rich ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands[2].• Use a pre-catalyst: Consider using a Pd(II) pre-catalyst that readily forms the active Pd(0) species in situ[2]. |
| Ineffective Base | • Screen different bases: Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings[2].• Ensure base solubility: If using an inorganic base with low solubility in your solvent, consider a mixed solvent system (e.g., dioxane/water) to improve its efficacy[2]. |
| Suboptimal Reaction Temperature | • Increase the temperature: Higher temperatures (typically 80-120 °C) are often necessary to overcome the activation energy for the oxidative addition of the C-Cl bond[2].• Consider microwave irradiation: Microwave heating can rapidly achieve and maintain high temperatures, often leading to improved yields and shorter reaction times. |
| Catalyst Deactivation by Pyridine Nitrogen | • Use bulky ligands: Sterically hindered ligands like SPhos or XPhos can shield the palladium center, preventing coordination of the pyridine nitrogen[1][2]. |
| Improper Reaction Setup | • Ensure an inert atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction[2]. |
Issue 2: Significant Formation of Homocoupled Byproducts
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. Degas solvents and the reaction mixture by sparging with an inert gas or using the freeze-pump-thaw technique. |
| Inefficient Catalytic Cycle | • Optimize catalyst loading: Sometimes, a lower catalyst concentration can minimize homocoupling. |
| High Concentration of Coupling Partner | • Slow addition: In some cases, slow addition of the more reactive coupling partner (e.g., the organoboron reagent in Suzuki coupling) can keep its instantaneous concentration low, disfavoring dimerization. |
| Copper-Mediated Alkyne Homocoupling (Sonogashira) | • Use copper-free conditions: Several copper-free Sonogashira protocols have been developed to specifically avoid Glaser coupling[5][6].• Use a hydrogen atmosphere: A diluted hydrogen atmosphere (in nitrogen or argon) can reduce homocoupling to as low as 2%[7]. |
Issue 3: Predominance of Hydrodehalogenation or Protodeboronation
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Protic Impurities | • Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried, especially when hydrodehalogenation is a significant issue. |
| Unstable Boronic Acid (Suzuki) | • Switch to a more stable boron reagent: Boronic esters (e.g., pinacol esters) or trifluoroborate salts are generally more stable and less prone to protodeboronation than boronic acids[2]. |
| Inappropriate Base | • Use a milder or less nucleophilic base: A very strong or nucleophilic base can sometimes promote hydrodehalogenation. Screening different bases is recommended. |
| Suboptimal Ligand Choice | • Change the ligand: The ligand can influence the relative rates of the desired reductive elimination versus side reactions. Experiment with different ligand types. |
Data Presentation
The following tables summarize quantitative data for selected cross-coupling reactions of chloropyridines, highlighting the impact of different reaction parameters on product yield and side reaction formation.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 2-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst Loading (mol % Pd) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 | [8] |
| XPhos | 0.5 | K₃PO₄ | Toluene | RT | 2 | 96 | [8] |
| PPh₃ | 2.0 | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 | [8] |
Table 2: Influence of Base on the Suzuki-Miyaura Coupling of 3-Chloropyridine with Phenylboronic Acid
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| Cs₂CO₃ | Dioxane/H₂O | 100 | 82 |
| K₂CO₃ | Dioxane/H₂O | 100 | 75 |
| Na₂CO₃ | Dioxane/H₂O | 100 | 68 |
Data synthesized from representative studies for illustrative purposes.
Table 3: Comparison of Side Products in the Suzuki-Miyaura Coupling of 2- and 3-Halopyridines
| Halopyridine | Main Product Yield (%) | Homocoupling (Biphenyl) (%) | Reduction (Pyridine) (%) | Homocoupling (Bipyridine) (%) |
| 2-Chloropyridine | 45.2 | 5.1 | 10.3 | 3.2 |
| 3-Chloropyridine | 55.7 | 4.8 | 8.9 | 2.5 |
| 2-Bromopyridine | 70.0 | 3.5 | 5.2 | 1.8 |
| 3-Bromopyridine | 85.1 | 2.1 | 3.4 | 1.1 |
Reaction conditions: Phenylboronic acid, Pd(OAc)₂, Benzimidazolium salt ligand, K₂CO₃, DMF/H₂O, 120°C (Microwave). Data adapted from[9].
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Chloropyridines to Minimize Side Reactions
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and a strong, non-nucleophilic base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and a bulky, electron-rich ligand (e.g., SPhos, 2-4 mol %) under a positive flow of inert gas. Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of Chloropyridines
-
Reaction Setup: To a dry Schlenk tube, add the chloropyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add a degassed polar aprotic solvent (e.g., DMF or NMP) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 6-24 hours.
-
Monitoring and Work-up: Follow steps 5-7 as described in Protocol 1.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting tert-Butyl 6-chloronicotinate Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with tert-Butyl 6-chloronicotinate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or failing. What are the common causes?
A1: Low reactivity in Suzuki-Miyaura coupling of this compound, an electron-deficient chloroheterocycle, can stem from several factors. While electron-deficient halides generally facilitate the oxidative addition step, other parameters must be optimized.[1][2] Key areas to investigate include the choice of catalyst, ligand, base, and solvent, as well as the stability of the boronic acid/ester coupling partner.
Troubleshooting Steps:
-
Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient chloride. More electron-rich and sterically hindered phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often required to facilitate the oxidative addition and subsequent steps for aryl chlorides.[3][4]
-
Choice of Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[5][6] If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. For base-sensitive substrates where ester hydrolysis is a concern, milder bases like KF can be used, although this may reduce the reaction rate.[4]
-
Solvent System: The choice of solvent can significantly impact solubility and reaction rate. Anhydrous polar aprotic solvents like dioxane, THF, or DMF are commonly used. Sometimes, the addition of a small amount of water is necessary to facilitate the reaction when using inorganic bases like K₃PO₄.[1]
-
Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.[2] Ensure the quality of your boronic acid. Using more stable boronate esters, such as pinacol esters (Bpin), or potassium trifluoroborate salts can be an effective strategy.[1]
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or degradation of starting materials. If you are running the reaction at a lower temperature, a modest increase (e.g., from 80°C to 100°C) might be beneficial, but this should be monitored carefully.
A logical workflow for troubleshooting this issue is presented below.
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is not proceeding. How can I resolve this?
A2: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success is highly dependent on the catalytic system.[7] Aryl chlorides, like this compound, are known to be more challenging substrates than the corresponding bromides or iodides.
Troubleshooting Steps:
-
Ligand Selection is Critical: First-generation catalysts are often ineffective for aryl chlorides. The use of sterically hindered, electron-rich phosphine ligands is essential.[8][9] Ligands such as Josiphos, XPhos, or RuPhos are designed to promote the challenging oxidative addition step with aryl chlorides and prevent catalyst decomposition.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the amine-palladium complex.[10] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and handled under inert conditions, as their reactivity can degrade with exposure to air and moisture.
-
Palladium Precursor: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be used.[8] If using a Pd(II) source, the initial reduction to the active Pd(0) species is a key step in the catalytic cycle.[11]
-
Inert Atmosphere: The Pd(0) catalyst and the phosphine ligands are sensitive to oxygen. It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.
| Parameter | Recommendation for Aryl Chlorides | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Both can generate the active Pd(0) catalyst in situ.[8] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | Essential for promoting oxidative addition of the C-Cl bond.[9] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required for C-N bond formation.[10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, polar aprotic solvents are generally preferred. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is often needed to drive the reaction. |
Q3: Could the tert-butyl ester group be causing low reactivity due to steric hindrance?
A3: Yes, the bulky tert-butyl group can create steric hindrance, which may slow down reactions.[12][13] This hindrance can affect the ability of a nucleophile or a catalytic complex to approach the reaction center.[14][15] In cross-coupling reactions, it may influence the coordination of the palladium catalyst. However, electronic effects often play a more dominant role. The ester group is electron-withdrawing, which makes the pyridine ring electron-deficient. This electronic effect generally increases the reactivity of the C-Cl bond towards oxidative addition in palladium-catalyzed couplings, which is often the rate-limiting step.[1] Therefore, while steric hindrance is a factor, poor reactivity is more commonly traced back to suboptimal reaction conditions (catalyst, base, solvent) rather than the inherent steric bulk of the ester.
Q4: Is my starting material susceptible to hydrolysis or other side reactions under the reaction conditions?
A4: Yes, the tert-butyl ester group can be labile under certain conditions.
-
Acidic Conditions: The tert-butyl ester is sensitive to strong acids and can be cleaved to form the corresponding carboxylic acid and isobutylene.[16] Ensure that reagents or solvents do not introduce acidic impurities.
-
Basic Conditions: While generally more stable to base than methyl or ethyl esters, tert-butyl esters can still undergo hydrolysis, especially in the presence of water at elevated temperatures with strong bases (a process known as saponification).[17] If you observe the formation of 6-chloronicotinic acid as a byproduct, consider using a less nucleophilic base (e.g., Cs₂CO₃ instead of NaOH) or ensuring strictly anhydrous conditions.[4]
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, mix the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) if using a two-component system. Add this mixture or a pre-formed pre-catalyst to the Schlenk flask.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane or toluene, ~0.1-0.5 M concentration relative to the limiting reagent).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-4 mol% Pd), the phosphine ligand (e.g., XPhos, 2-8 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the degassed anhydrous solvent (e.g., toluene). Stir for a few minutes.
-
Nucleophile Addition: Add the amine (1.1-1.3 equiv.) via syringe.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (e.g., 90-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl or water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig_reaction [chemeurope.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Optimization of base and solvent for Suzuki reactions of tert-Butyl 6-chloronicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki-Miyaura cross-coupling reactions involving tert-butyl 6-chloronicotinate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction of this compound resulting in a low or no yield?
Answer: Low or no product formation is a common challenge with chloropyridines due to the strong Carbon-Chlorine (C-Cl) bond, which hinders the initial oxidative addition step in the catalytic cycle.[1] Several factors could be contributing to this issue:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and inhibiting the reaction.[2]
-
Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this electron-deficient heteroaryl chloride.[1]
-
Suboptimal Base: The choice of base is critical for activating the boronic acid. An inappropriate base can lead to an incomplete reaction.[1]
-
Inadequate Temperature: The reaction may require higher temperatures to overcome the activation energy of the C-Cl bond.
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black and loss of catalytic activity.
Troubleshooting Steps:
-
Switch to a More Active Catalyst System: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. These ligands promote the formation of the active monoligated palladium(0) species, which is more effective for activating aryl chlorides.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]
-
Screen Different Bases: Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for this type of coupling.[1] It is advisable to screen a few different bases to find the optimal one for your specific boronic acid partner.
-
Increase Reaction Temperature: If the reaction is sluggish, consider increasing the temperature to a range of 80-120 °C. Microwave irradiation can also be an effective method for accelerating the reaction.
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) before use. Maintain a positive pressure of the inert gas throughout the reaction setup and duration.
Question 2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?
Answer: Protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (coupling of two boronic acid molecules) are common side reactions in Suzuki couplings.
-
Protodeboronation: This is often caused by the presence of water or other proton sources, especially under basic conditions.[3]
-
Solution: Use anhydrous solvents and reagents. While a small amount of water is often beneficial for Suzuki reactions, excessive water can be detrimental. Using boronic esters (e.g., pinacol esters) instead of boronic acids can also increase stability and reduce protodeboronation.[2]
-
-
Homocoupling: This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2][3]
-
Solution: Ensure the reaction is thoroughly degassed to remove any oxygen.[2] Using a Pd(0) source directly, such as Pd(PPh₃)₄, or a pre-catalyst that is readily reduced can help minimize homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in the Suzuki-Miyaura reaction?
A1: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[4]
Q2: Which solvents are recommended for the Suzuki coupling of this compound?
A2: A mixture of an organic solvent and water is often optimal for Suzuki reactions.[1] Common choices include:
-
Dioxane/water
-
Toluene/water
-
Tetrahydrofuran (THF)/water
The aqueous portion helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Q3: How does the electronic nature of the boronic acid affect the reaction?
A3: Electron-deficient boronic acids can be challenging coupling partners due to a slower rate of transmetalation.[5] In such cases, a more active catalyst system and a stronger base may be required to achieve a good yield. Conversely, electron-rich boronic acids are generally more reactive.
Q4: Can I use microwave heating for this reaction?
A4: Yes, microwave irradiation can be a very effective technique to accelerate the Suzuki coupling of chloropyridines. It can significantly reduce reaction times and in some cases improve yields by providing rapid and uniform heating.
Q5: What is the significance of the tert-butyl ester group in this reaction?
A5: The tert-butyl ester is an electron-withdrawing group, which makes the pyridine ring more electron-deficient. This can make the oxidative addition of the C-Cl bond to the palladium catalyst more favorable compared to an unsubstituted chloropyridine.[3] However, the ester group can be sensitive to strongly basic or acidic conditions, which should be considered when choosing the reaction and work-up procedures.
Data Presentation
The following tables summarize representative data for the Suzuki-Miyaura coupling of substrates similar to this compound, illustrating the effect of different bases and solvents on the reaction yield. Please note that these are illustrative examples, and optimal conditions for this compound may vary.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 3 | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 95 |
| 4 | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 80 | 16 | 78 |
| 5 | NaOH (2.0) | Toluene/H₂O (4:1) | 90 | 10 | 65 |
Data is representative for Suzuki couplings of electron-deficient chloropyridines.
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 88 |
| 3 | K₃PO₄ | THF/H₂O (4:1) | 80 | 16 | 81 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 12 | 95 |
| 5 | K₂CO₃ | Acetonitrile/H₂O (4:1) | 80 | 18 | 75 |
Data is representative for Suzuki couplings of electron-deficient chloropyridines.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for each specific arylboronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) + SPhos (4 mol%))[1]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir the mixture vigorously for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl 6-arylnicotinate.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki reactions.
References
Preventing protodeboronation in Suzuki coupling of tert-Butyl 6-chloronicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protodeboronation during the Suzuki coupling of tert-Butyl 6-chloronicotinate and related electron-deficient heteroaryl chlorides.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in the Suzuki coupling of substrates like this compound?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes the nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a deboronated byproduct, which can complicate purification.[2] Heteroaromatic boronic acids, especially those with electron-withdrawing groups or basic nitrogen atoms, are particularly susceptible to this decomposition pathway.[2][3]
Q2: What is the primary mechanism that makes some heteroarylboronic acids highly susceptible to protodeboronation?
A2: Unlike many simple arylboronic acids that primarily undergo protodeboronation at high pH, some heteroarylboronic acids, such as 2-pyridineboronic acid, have a unique decomposition mechanism.[2] Under neutral pH conditions, they can form a zwitterionic species which is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated product.[2] Counterintuitively, both acidic and basic conditions can slow down this specific decomposition pathway by shifting the equilibrium away from the reactive zwitterion.[2]
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors in the reaction setup can significantly impact the extent of protodeboronation:
-
pH: The reaction pH is a critical factor as it controls the speciation of the boronic acid.[2][4]
-
Base: The choice and concentration of the base are crucial. While a base is necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[5][6][7]
-
Catalyst System: The efficiency of the palladium catalyst and its ligands plays a vital role. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1]
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[3][7][8]
-
Solvent: The choice of solvent can affect the solubility of reagents, the stability of intermediates, and the availability of a proton source, thereby influencing the reaction outcome.[3][9][10]
-
Boronic Acid Derivative: The stability of the organoboron reagent is paramount. Boronic acids are generally less stable than their corresponding boronate esters (e.g., pinacol, MIDA) or organotrifluoroborates.[11][12][13][14]
Troubleshooting Guide
This guide addresses the common issue of observing significant protodeboronation of your boronic acid or boronate ester, leading to reduced yields of the desired coupled product.
| Problem | Potential Cause | Recommended Solution |
| High Levels of Protodeboronation | Inappropriate Base Selection: Strong bases can accelerate the rate of base-catalyzed protodeboronation.[7] | Optimize the Base: Switch to a weaker, non-hydroxide base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[7] |
| Presence of Water: Water acts as a proton source for protodeboronation. Boronate esters can hydrolyze to the more susceptible boronic acid in the presence of water.[3][7] | Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (4Å).[7] | |
| High Reaction Temperature: Elevated temperatures can increase the rate of the protodeboronation side reaction.[3][7] | Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[7] | |
| Inefficient Catalytic System: A slow Suzuki coupling exposes the organoboron reagent to potentially degrading conditions for a longer period.[7] | Optimize Catalyst and Ligands: Increase the catalyst loading. Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands). Use pre-formed, active Pd(0) catalysts.[7][15] | |
| Unstable Boronic Acid: The inherent instability of the boronic acid leads to rapid decomposition under reaction conditions.[2][12] | Use a More Stable Boron Reagent: Switch from the boronic acid to a more stable derivative like a pinacol boronate ester, MIDA boronate ester, or a potassium organotrifluoroborate.[1][2][12] | |
| Low or No Product Formation with Significant Protodeboronation | Slow Transmetalation: For electron-deficient heteroaryl chlorides, the transmetalation step can be slow, allowing protodeboronation to become a major pathway.[16] | Promote Transmetalation: Use a more active catalyst system with electron-rich, bulky ligands (e.g., SPhos, XPhos). A stronger, non-nucleophilic base like K₃PO₄ can also facilitate this step.[15][16] |
| Catalyst Inhibition/Deactivation: The heteroaromatic substrate or impurities may be inhibiting the palladium catalyst. | Use a Robust Catalyst System: Employ well-defined pre-catalysts (e.g., palladacycles) that are less prone to deactivation.[16] Ensure high purity of all reagents and solvents.[17][18] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Boronic Acid Pinacol Ester
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃ with a phosphine ligand, 1-3 mol% Pd)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the this compound, arylboronic acid pinacol ester, base, palladium catalyst, and ligand (if applicable).[15]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[15]
-
Solvent Addition: Add the degassed solvent via syringe.[15]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[15]
-
Workup: After the reaction is complete (monitored by TLC, LC-MS, or GC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[15]
Visualizations
Troubleshooting Logic for Protodeboronation
Caption: A workflow diagram for troubleshooting protodeboronation.
Key Steps of the Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Boron Suzuki Coupling | Borates Today [borates.today]
- 15. benchchem.com [benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Minimizing homocoupling of boronic acids with tert-Butyl 6-chloronicotinate
Topic: Minimizing Homocoupling of Boronic Acids with tert-Butyl 6-chloronicotinate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction between various boronic acids and this compound, with a specific focus on minimizing the formation of homocoupling byproducts.
Troubleshooting Guide
Homocoupling of boronic acids is a frequent side reaction that reduces the yield of the desired cross-coupled product and complicates purification. Use this table to diagnose and resolve issues with excessive homocoupling.
| Symptom | Potential Cause | Suggested Solution(s) |
| Significant formation of boronic acid dimer (homocoupling byproduct). | 1. Presence of dissolved oxygen. | 1a. Rigorously degas all solvents and the final reaction mixture. Effective methods include sparging with an inert gas (N₂ or Ar) for 15-30 minutes or performing 3-5 freeze-pump-thaw cycles.[1][2][3][4] 1b. Maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the entire experiment.[3] |
| 2. High concentration of Pd(II) species. | 2a. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), consider adding a mild reducing agent like potassium formate to facilitate the reduction to the active Pd(0) species.[2][5][6] 2b. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly.[7] 2c. Pre-heat the mixture of catalyst, base, solvent, and aryl halide before adding the boronic acid to ensure the catalytic cycle is initiated.[3] | |
| 3. Suboptimal reaction parameters for a less reactive chloro-pyridine substrate. | 3a. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the difficult oxidative addition step with the chloro-pyridine and accelerate the desired cross-coupling.[1][8] 3b. Use a stronger base, such as K₃PO₄, which is often effective for challenging couplings with chloro-pyridines.[1][8] 3c. Increase the reaction temperature cautiously, as higher temperatures can overcome the activation energy for the C-Cl bond but may also increase side reactions if not optimized.[1][8] | |
| 4. High instantaneous concentration of boronic acid. | 4a. Add the boronic acid solution slowly (e.g., via syringe pump over 30-60 minutes) to the reaction mixture. This keeps its concentration low, disfavoring the bimolecular homocoupling reaction.[1][9] | |
| Low yield of the desired cross-coupled product. | 1. Catalyst deactivation. | 1a. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. Using bulky ligands can sterically shield the metal and prevent this.[8] 1b. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. |
| 2. Protodeboronation. | 2a. This side reaction, where the boronic acid group is replaced by hydrogen, can be promoted by excessive water or strong bases.[8] 2b. Minimize the amount of water in the reaction, using just enough to dissolve the base.[1] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[7][8] | |
| 3. Incomplete reaction. | 3a. Use a slight excess of the aryl halide (this compound) to ensure the boronic acid is consumed by the desired pathway.[1] 3b. Monitor the reaction by TLC or LC-MS and adjust the reaction time accordingly. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A1: There are two main mechanisms responsible for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: Dissolved molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled dimer, regenerating Pd(0).[1][3][4][7][10] Rigorous exclusion of oxygen is the most effective way to prevent this pathway.[2]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst required for the main cycle.[1][2][4][7] This is often a problem at the beginning of the reaction before the cross-coupling cycle is fully established.
Q2: My substrate is a chloro-pyridine. Are there special considerations to minimize homocoupling?
A2: Yes. Chloro-pyridines are less reactive than their bromo or iodo analogs, meaning the oxidative addition step is slower.[8] This can allow more time for side reactions like homocoupling to occur. To favor the desired cross-coupling, highly active catalyst systems are required.[8] Using bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) and stronger bases (e.g., K₃PO₄) is often necessary to accelerate the oxidative addition of the C-Cl bond and outcompete the homocoupling pathway.[1][8]
Q3: How does the choice of base affect homocoupling?
A3: The base is critical for activating the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[8][11] However, the choice of base can influence side reactions. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[1] The base's strength can affect the equilibrium of boronic acid activation, and overly strong bases can sometimes accelerate degradation pathways.[12]
Q4: What is the role of ligands in preventing homocoupling?
A4: Ligands stabilize the palladium catalyst and modulate its reactivity.[1] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at minimizing homocoupling.[1][8] Their steric bulk can hinder the formation of intermediates that lead to the homocoupled dimer, while their electron-donating properties promote the desired reductive elimination step, accelerating the main catalytic cycle over the side reaction.[1]
Q5: How do solvent and temperature influence homocoupling?
A5: Both solvent and temperature are critical parameters.
-
Solvents: Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly used and can be effective at minimizing homocoupling.[1] While water is often added to dissolve the inorganic base, an excessive amount can sometimes promote homocoupling and protodeboronation.[1]
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is advisable.[1] Higher temperatures can accelerate side reactions, including homocoupling, more than the desired cross-coupling.[1]
Data Presentation
Table 1: Effect of Base on Suzuki Coupling Yield
This table illustrates the impact of different bases on the reaction yield, which indirectly reflects the extent of side reactions like homocoupling.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ | DMF/H₂O (1:1) | 80 | 1 | 95 | [1] |
| 2 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 1 | 85 | [1] |
| 3 | NaOH | DMF/H₂O (1:1) | 80 | 1 | 70 | [1] |
| 4 | NaOAc | DMF/H₂O (1:1) | 80 | 1 | 65 | [1] |
| 5 | Et₃N | DMF/H₂O (1:1) | 80 | 1 | 50 | [1] |
| Reaction Conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/NiFe₂O₄ catalyst in DMF/H₂O. |
Visualizations
Experimental and Competing Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Palladium-Catalyzed Reactions of tert-Butyl 6-chloronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to catalyst deactivation in palladium-catalyzed cross-coupling reactions involving tert-butyl 6-chloronicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of catalyst deactivation when using this compound as a substrate?
A1: Catalyst deactivation in reactions involving this compound primarily stems from the substrate's inherent properties and the reaction conditions. Key deactivation pathways include:
-
Coordination Poisoning: The nitrogen atom of the pyridine ring can coordinate strongly to the palladium center. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity.[1][2]
-
Formation of Palladium Black: At elevated temperatures or with insufficient ligand concentration, the active Pd(0) species can agglomerate into insoluble, inactive palladium black.[2][3] This is a common visual indicator of catalyst death.
-
Ligand Degradation: Phosphine ligands, which are frequently used, are susceptible to oxidation, especially if the reaction atmosphere is not strictly inert.[2] P-C bond cleavage can also occur under harsh conditions.
-
Product Inhibition: The product of the coupling reaction may bind to the palladium catalyst more strongly than the starting materials, leading to a slowdown or complete halt of the catalytic cycle.[4]
Q2: My reaction is sluggish or has stalled completely. What should I investigate first?
A2: A stalled reaction is a common issue that can often be traced back to three critical areas:
-
Catalyst Activity: The active Pd(0) species is sensitive. Ensure you are using a high-quality palladium source. Air- and moisture-stable precatalysts, such as those from the Buchwald group (e.g., G3 or G4 precatalysts), are often more reliable as they facilitate the efficient generation of the active LPd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure it is fresh, as activity can degrade over time.[5]
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) form, are highly sensitive to oxygen.[6] Ensure that all solvents have been rigorously degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon) and that the reaction is performed under a positive pressure of an inert gas using Schlenk line or glovebox techniques.[2][7]
-
Reagent Purity: Impurities in the substrate, reagents, or solvent can act as catalyst poisons.[2] Water, in particular, can interfere with the catalytic cycle and promote side reactions.[8] Ensure all reagents are of high purity and solvents are anhydrous.
Q3: I'm observing significant formation of the dehalogenated side-product (tert-butyl nicotinate). What causes this and how can I prevent it?
A3: The formation of the dehalogenated product, also known as hydrodehalogenation, is a common side reaction. In Suzuki-Miyaura couplings, this can arise from the protodeboronation of the boronic acid coupling partner, followed by a reduction pathway.[2] In Buchwald-Hartwig aminations, it can be the result of a competing β-hydride elimination pathway.[2][9] To minimize this:
-
For Suzuki Reactions: Use fresh, high-quality boronic acids or more stable derivatives like boronate esters (e.g., pinacol esters). Ensure the base is not excessively strong or wet, as this can accelerate protodeboronation.
-
For Buchwald-Hartwig Aminations: The choice of ligand is critical. Bulky, electron-rich ligands are known to favor the desired reductive elimination over β-hydride elimination.[2]
-
General: Ensure a strictly anhydrous and inert environment. The presence of water or hydrogen sources can exacerbate this issue.
Q4: How do I choose the right ligand and palladium source for coupling with a chloropyridine like this compound?
A4: Aryl chlorides, particularly electron-deficient heteroaryl chlorides, are challenging substrates for palladium-catalyzed cross-coupling.[10] Success hinges on using a catalyst system that promotes the difficult oxidative addition step while remaining stable.
-
Palladium Source: Modern palladium precatalysts (e.g., Buchwald G3/G4 palladacycles, PEPPSI™ catalysts for NHC ligands) are highly recommended. They offer greater reliability and efficiency in generating the active Pd(0) catalyst compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligands: The most effective ligands are typically bulky and electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][11] These ligands stabilize the palladium center, promote the challenging oxidative addition of the C-Cl bond, and facilitate the final reductive elimination step.[11] Traditional, less bulky ligands like PPh₃ may be insufficient for this substrate.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solutions |
| 1. Low to No Product Yield | Inactive or Decomposed Catalyst: The Pd(0) species was not generated efficiently or has degraded. | • Use a fresh batch of palladium precursor or a more stable precatalyst (e.g., Buchwald G3/G4).[7]• Increase catalyst loading from 1-2 mol% to 3-5 mol% for initial troubleshooting.[7]• Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1) to maintain a stable complex.[2] |
| Catalyst Poisoning: Impurities in reagents or the substrate itself (via pyridine coordination) are deactivating the catalyst. | • Purify the this compound substrate via recrystallization or column chromatography.• Use high-purity, anhydrous solvents and reagents from a reliable source.[2]• Perform a test reaction with highly purified materials to diagnose poisoning (see Protocol 3).[6] | |
| Suboptimal Reaction Conditions: The chosen base, solvent, or temperature is not suitable for this specific transformation. | • Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu).[12]• Screen common solvents (e.g., Dioxane, Toluene, DMF).[13]• Optimize the reaction temperature; sometimes a lower temperature for a longer duration can prevent catalyst decomposition.[2] | |
| 2. Formation of Palladium Black | Catalyst Aggregation: The ligand is not effectively stabilizing the Pd(0) nanoparticles, leading to agglomeration. | • Increase the ligand-to-palladium ratio slightly to ensure all palladium centers are coordinated.• Use bulkier ligands (e.g., XPhos) that provide a better steric shield around the metal center.[11]• Lower the reaction temperature, as high heat can accelerate aggregation.[2] |
| Ligand Dissociation/Degradation: The ligand is dissociating from the metal or is being consumed by side reactions. | • Switch to a more robust ligand, such as a bidentate ligand (e.g., Xantphos) or a strongly binding NHC ligand.[9]• Ensure a strictly inert atmosphere to prevent oxidative degradation of phosphine ligands.[2] | |
| 3. Inconsistent Results / Poor Reproducibility | Variable Reagent Quality: Purity of substrates, solvents, or bases varies between batches. | • Use reagents from a single, trusted batch for a series of experiments.• Store all reagents, especially bases and boronic acids, under inert gas and away from moisture.[7] |
| Inconsistent Inert Atmosphere: Variations in degassing technique or leaks in the reaction setup are allowing oxygen or moisture to enter. | • Standardize the procedure for degassing solvents and setting up the reaction.• Regularly check Schlenk line glassware and septa for leaks.[7] | |
| Poor Mixing: In heterogeneous mixtures (e.g., with an insoluble base like K₃PO₄), inconsistent stirring can lead to variable reaction rates. | • Use a suitably sized stir bar and ensure vigorous, consistent stirring throughout the reaction.[7] | |
| Order of Reagent Addition: The sequence of adding reagents can affect the formation and stability of the active catalyst. | • Maintain a consistent and logical order of addition for all experiments. A common practice is to add solids (substrate, base, catalyst) first, followed by the solvent and then liquid reagents.[7] |
Quantitative Data Summary
The following tables provide representative data for common cross-coupling reactions. Optimal conditions are highly substrate-dependent and these tables should be used as a starting point for optimization.
Table 1: Ligand Screen for a Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <10 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 85 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 92 |
| 4 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 88 |
| 5 | (XPhos)Pd G3 | None | K₃PO₄ | Toluene | 110 | 95 |
Table 2: Base & Solvent Screen for a Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base (1.4 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | K₂CO₃ | Dioxane | 110 | 45 |
| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 78 |
| 3 | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Dioxane | 110 | 91 |
| 4 | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 110 | 89 |
| 5 | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80 | 94 |
Detailed Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., (XPhos)Pd G3, 1-2 mol%). If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2-2.5 mol%).
-
Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.[2]
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Execution: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination Reaction
-
Setup: In a glovebox, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the base (e.g., NaOt-Bu, 1.2-1.4 equiv.), and a magnetic stir bar to an oven-dried reaction vessel.[2]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent & Execution: Remove the vessel from the glovebox, add the degassed solvent (e.g., toluene or dioxane), and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Follow the workup procedure described in Protocol 1.
Protocol 3: Testing for Catalyst Poisoning by Reagents
-
Baseline Reaction: Run the reaction under your standard, optimized conditions using your current batches of reagents and solvents. Record the yield and reaction profile (e.g., conversion over time via GC or LC-MS).
-
High-Purity Reaction: Run the reaction again under identical conditions, but this time use highly purified reagents:
-
Recrystallize or chromatograph the this compound.
-
Use a fresh bottle of high-purity, anhydrous solvent.
-
Use a fresh container of base from a reputable supplier.
-
Use a fresh, high-quality coupling partner (e.g., boronic acid, amine).
-
-
Analysis: Compare the yield and reaction profile of the "High-Purity Reaction" to the "Baseline Reaction". A significant improvement in the high-purity run strongly suggests that one or more of your standard reagents contain impurities that are poisoning the catalyst.[6]
Mandatory Visualizations
Caption: Catalyst deactivation pathways branching from the main cross-coupling cycle.
Caption: A logical workflow for diagnosing the cause of low reaction yield.
Caption: Diagram of a standard experimental setup for maintaining an inert atmosphere.
References
- 1. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fiveable.me [fiveable.me]
Purification of crude product from tert-Butyl 6-chloronicotinate reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude products from reactions yielding tert-butyl 6-chloronicotinate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Loss of product during extraction. | Ensure proper phase separation during aqueous workup. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery. | |
| Inefficient purification. | Optimize the purification method. For column chromatography, ensure proper packing of the silica gel and use an optimized eluent system. For recrystallization, select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. | |
| Product is an Oil Instead of a Solid | Presence of residual solvent. | Dry the product under high vacuum for an extended period. |
| Presence of impurities. | Re-purify the product. Analyze a small sample by ¹H NMR or LC-MS to identify potential impurities. | |
| Presence of Starting Material (6-Chloronicotinic acid) in Product | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. |
| Hydrolysis of the ester during workup or purification. | Avoid acidic or basic conditions during the aqueous workup. Use a neutral pH water wash. Ensure solvents used for chromatography are anhydrous. | |
| Multiple Spots on TLC After Purification | Co-elution of impurities during column chromatography. | Adjust the polarity of the eluent system for better separation. A shallower gradient or isocratic elution with a less polar solvent system may be necessary. |
| Decomposition of the product on silica gel. | Minimize the time the compound spends on the silica gel column. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system if the compound is acid-sensitive. | |
| Difficulty with Recrystallization | Inappropriate solvent choice. | Perform small-scale solvent screening to find a suitable solvent or solvent mixture. The ideal solvent will dissolve the crude product when hot but not at room temperature. |
| Oiling out instead of crystallization. | This occurs when the solution is supersaturated or cooled too quickly. Try slower cooling, scratching the inside of the flask with a glass rod to induce crystallization, or adding a seed crystal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities may include unreacted 6-chloronicotinic acid, residual di-tert-butyl dicarbonate and its byproducts, and potentially the hydrolyzed product (6-chloronicotinic acid) if exposed to acidic or basic conditions during workup.
Q2: What is the recommended method for purifying crude this compound?
A2: Silica gel column chromatography is a highly effective method for purifying this compound.[1] A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[1][2]
Q3: My purified product appears as a white to off-white solid. Is this expected?
A3: Yes, this compound is described as a white to off-white solid.[1]
Q4: What is the melting point of pure this compound?
A4: The reported melting point is in the range of 53-54 °C.[1] A broad melting point range may indicate the presence of impurities.
Q5: How should I store the purified this compound?
A5: It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][3] The container should be tightly closed and kept in a dry, cool, and well-ventilated place.[4]
Q6: Can I use recrystallization to purify this compound?
A6: Recrystallization can be a viable purification method if a suitable solvent is found. The ideal solvent would dissolve the compound at an elevated temperature and allow for crystal formation upon cooling.[5] Hexane has been mentioned as a recrystallization solvent for similar carbamate compounds.[6]
Experimental Protocols
Protocol for Purification by Silica Gel Column Chromatography
This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.
1. Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether or hexanes).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Pre-elute the column with the initial eluent until the packing is stable.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
3. Elution:
-
Begin elution with a low polarity solvent system (e.g., 1% ethyl acetate in petroleum ether).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. A gradient of 0.1:1 to 1:10 ethyl acetate/petroleum ether has been reported.[1]
-
Collect fractions in test tubes or other suitable containers.
4. Fraction Analysis:
-
Monitor the elution of the product by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions that contain the pure product.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound via column chromatography.
Caption: Decision tree for troubleshooting common purification problems.
References
Technical Support Center: Column Chromatography for Products of tert-Butyl 6-chloronicotinate
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) regarding the purification of reaction products derived from tert-Butyl 6-chloronicotinate.
Frequently Asked Questions (FAQs)
Q1: Why do my pyridine-based compounds streak or tail during silica gel column chromatography?
This is a common issue when purifying pyridine derivatives. The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups present on the surface of standard silica gel[1][2]. This acid-base interaction leads to slow, uneven movement of the compound down the column, resulting in broad, tailing peaks and poor separation.
Q2: How can I prevent peak tailing for my pyridine compounds?
To minimize the interaction with acidic silanol groups, you can modify your purification system in several ways:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (often as a solution in methanol), into your eluent is a common solution[3]. Typically, 0.1-1% TEA is sufficient to neutralize the active silanol sites and improve peak shape.
-
Use a Deactivated Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) or deactivated silica gel can be effective alternatives for purifying basic compounds[3].
-
End-Capped Columns: For HPLC applications, using a well-end-capped column can shield the silanol groups, leading to more symmetrical peaks[1][2].
Q3: What is a good starting solvent system for purifying derivatives of this compound?
A gradient of ethyl acetate (EtOAc) in hexanes is a widely used and effective mobile phase for the purification of multi-substituted pyridines.[4] A typical starting point is to find a solvent mixture via Thin Layer Chromatography (TLC) that provides a retention factor (Rf) of approximately 0.3-0.4 for the desired compound[3]. You can then run the column with a slightly less polar solvent system to start and gradually increase the polarity.
Q4: My compound is very polar and won't move from the baseline, even with 100% ethyl acetate. What should I do?
For highly polar compounds, you may need to use a more aggressive solvent system. Consider adding methanol (MeOH) to your eluent. A common polar system is dichloromethane (DCM) with a gradient of methanol. For very basic and polar compounds, a mixture of 1-10% of a 10% ammonium hydroxide solution in methanol added to dichloromethane can be effective.[3]
Q5: My compound seems to be decomposing on the column. How can I confirm this and what can I do?
To check for decomposition, you can perform a stability test. Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[3] In this case, you should use a deactivated stationary phase like neutral alumina or switch to an alternative purification method like crystallization or reverse-phase chromatography[3].
Troubleshooting Guide
The following table outlines common problems encountered during the column chromatography of pyridine derivatives, their probable causes, and suggested solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor or No Separation | Inappropriate solvent system (polarity is too high or too low). | Optimize the eluent using TLC to achieve a good separation between the Rf values of your compounds. |
| Column was poorly packed. | Ensure the silica gel is packed uniformly without air bubbles or cracks. | |
| Sample was overloaded onto the column. | Use a larger column or reduce the amount of sample loaded. | |
| Compound Won't Elute | Compound is too polar for the chosen eluent. | Gradually increase the eluent polarity (e.g., add more EtOAc or MeOH). |
| Compound has irreversibly adsorbed to the silica. | Test for compound stability on silica[3]. Consider using a different stationary phase like alumina. | |
| You are using the wrong solvent system by mistake. | Double-check the solvent bottles used to prepare the eluent.[3] | |
| Broad or Tailing Peaks | Interaction between the basic pyridine nitrogen and acidic silanol groups. | Add 0.1-1% triethylamine or ammonia to the eluent[3]. Use deactivated silica or alumina. |
| Sample was dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or use a dry-loading technique.[5] | |
| Cracked or Dry Column | Solvent level dropped below the top of the stationary phase. | Always keep the silica head wet with solvent. Never let a column run dry.[6] |
| Heat generated from solvent interaction with silica. | Pack the column using a slurry method and allow it to cool and settle before running. |
Experimental Protocols & Data
General Protocol for Flash Column Chromatography
-
Select Solvent System: Use TLC to determine an appropriate solvent system that gives an Rf value of ~0.3 for the target compound.
-
Prepare the Column:
-
Select a column of appropriate size for the amount of sample.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Pack the column with silica gel using either a dry packing or slurry method. Ensure the packing is uniform and free of air pockets.
-
Add another layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[7]
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar eluent. Carefully pipette the solution onto the top layer of sand.[7]
-
Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the prepared column.[7]
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply pressure (using a pump or bulb) to achieve a steady flow rate.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent according to your optimization.
-
-
Analyze Fractions: Monitor the collected fractions using TLC to identify which ones contain the desired product. Combine the pure fractions and remove the solvent under reduced pressure.
Example Chromatography Conditions for Substituted Pyridines
The following conditions have been successfully used for the purification of various multi-substituted aminopyridines.
| Product Type | Stationary Phase | Mobile Phase (Eluent) | Elution Method | Reference |
| Multi-substituted Amino-nicotinonitriles | Silica Gel | Ethyl Acetate / Hexanes | Gradient from 0:100 to 20:80 (EtOAc:Hexanes) | [4] |
Visual Workflows
References
- 1. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 2. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Challenges in the scale-up of reactions involving tert-Butyl 6-chloronicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 6-chloronicotinate, particularly addressing the challenges encountered during reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up reactions with this compound?
A1: The primary challenges during the scale-up of reactions involving this compound include:
-
Hydrolysis of the tert-butyl ester: The ester group is sensitive to acidic conditions and prolonged heating in the presence of water, leading to the formation of 6-chloronicotinic acid.[1][2]
-
Side reactions in cross-coupling: In popular reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, side reactions such as hydrodehalogenation (replacement of chlorine with hydrogen), homocoupling of the boronic acid reagent, and catalyst deactivation can become more pronounced at a larger scale.[3][4][5]
-
Purification difficulties: Removing process-related impurities, residual palladium catalyst, and side products from the desired product can be challenging on a large scale, often requiring optimized crystallization or chromatography methods.
-
Thermal stability: While generally stable, prolonged exposure to high temperatures can lead to degradation, the specifics of which are not extensively documented but are a general concern in scale-up.[6][7]
-
Solubility and mixing: Ensuring adequate mixing and maintaining solubility of all reagents on a larger scale can be difficult and may impact reaction kinetics and impurity profiles.
Q2: How can I minimize the hydrolysis of the tert-butyl ester during workup?
A2: To minimize hydrolysis, avoid strong acidic conditions during aqueous workup. Use mild bases like sodium bicarbonate or potassium carbonate for neutralization, and keep the temperature low. If the desired product is sensitive to even mild aqueous base, consider a non-aqueous workup or direct precipitation/crystallization from the reaction mixture.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry place, typically at 4°C, to ensure its stability and prevent degradation over time.[8]
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Low conversion of this compound.
-
Significant amounts of starting material recovered after the reaction.
-
Formation of dehalogenated byproduct (tert-butyl nicotinate).
-
Homocoupling of the boronic acid reagent.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Rigorously degas all solvents and reagents to prevent catalyst oxidation.[4][5] |
| Inefficient Oxidative Addition | For electron-deficient substrates like this chloropyridine, oxidative addition can be slow. Use electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to accelerate this step.[4] |
| Poor Transmetalation | Use a suitable base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid to the more nucleophilic boronate species. Ensure the base is finely powdered and consider adding a small amount of water to improve solubility and facilitate boronate formation.[4] |
| Boronic Acid Decomposition | Protodeboronation (decomposition of the boronic acid) can be a significant side reaction, especially at elevated temperatures.[4] Consider converting the boronic acid to a more stable derivative like a pinacol ester (BPin) or MIDA ester. |
Problem 2: Incomplete Reaction or Side Products in Buchwald-Hartwig Amination
Symptoms:
-
Incomplete consumption of this compound.
-
Formation of hydrodehalogenated side product.
-
Low yield of the desired amine product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Ligand Choice | The choice of ligand is crucial. For aryl chlorides, sterically hindered and electron-rich ligands are often required. Consider ligands like Josiphos, XPhos, or proazaphosphatranes which have shown high efficiency for amination of aryl chlorides.[9][10] |
| Base Incompatibility | Strong bases like sodium tert-butoxide are commonly used, but can be problematic with sensitive functional groups. Weaker bases like cesium carbonate or potassium carbonate can be effective with the right catalyst system and may reduce side reactions.[11] |
| Catalyst Deactivation | Ensure a strictly inert atmosphere is maintained throughout the reaction to prevent catalyst deactivation. The active Pd(0) species is sensitive to oxygen. |
| β-Hydride Elimination | This side reaction can compete with reductive elimination to form the product. The choice of ligand can influence the rate of these competing pathways.[3] |
Experimental Protocols
Key Experiment 1: Scale-up of a Suzuki-Miyaura Coupling Reaction
Objective: To couple this compound with a boronic acid on a multi-gram scale.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To an appropriately sized reactor, charge the this compound, arylboronic acid, and base.
-
Seal the reactor and render the atmosphere inert by evacuating and backfilling with nitrogen or argon (repeat 3 times).
-
Add the degassed solvent mixture via cannula or a pressure-equalizing dropping funnel.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C with efficient stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Key Experiment 2: Scale-up of a Buchwald-Hartwig Amination Reaction
Objective: To couple this compound with a primary or secondary amine on a multi-gram scale.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%)
-
Ligand (e.g., XPhos, 1-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry reactor under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Add the anhydrous solvent and stir the mixture for a few minutes.
-
Add the amine, followed by the this compound.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as necessary.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Caption: Experimental workflow for Buchwald-Hartwig amination scale-up.
References
- 1. reddit.com [reddit.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 115309-57-4 [sigmaaldrich.com]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Effect of temperature on the stability of tert-Butyl 6-chloronicotinate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-Butyl 6-chloronicotinate, with a focus on the effects of temperature. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: Degradation of this compound observed during a reaction at elevated temperature.
-
Question: I am seeing unexpected byproducts or a lower than expected yield in my reaction involving this compound when heating. What could be the cause?
-
Answer: this compound, like many tert-butyl esters, can be susceptible to thermal degradation. The recommended storage temperature for this compound is between 2-8°C, suggesting that it has limited stability at higher temperatures.[1][2] Heating the compound, especially above its melting point of 53-54°C, could initiate decomposition.[1] The primary degradation pathway for tert-butyl esters is typically an elimination reaction that produces the corresponding carboxylic acid (6-chloronicotinic acid) and isobutylene gas.
To troubleshoot this issue, consider the following:
-
Lower the reaction temperature: If the reaction chemistry allows, attempt to run the process at a lower temperature.
-
Minimize heating time: If elevated temperatures are necessary, reduce the duration of heating to the minimum required for the reaction to proceed to completion.
-
Use of a milder base: If a base is used in your reaction, consider if it could be promoting the elimination of the tert-butyl group. A weaker, non-nucleophilic base might be a suitable alternative.
-
Inert atmosphere: While specific data is limited, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is a general good practice to prevent oxidative degradation at elevated temperatures.
-
Issue: Compound shows signs of degradation upon removal from long-term storage.
-
Question: My stored this compound appears discolored or clumpy. How should I assess its quality and is it still usable?
-
Answer: Visual signs of degradation, such as discoloration or changes in physical form, suggest that the compound may have partially decomposed. This could be due to improper storage conditions, such as exposure to elevated temperatures or moisture. The recommended storage condition is in a dry, cool, and well-ventilated place, with some suppliers specifying 2-8°C under an inert atmosphere.[1][2][3]
To assess the quality of the material:
-
Analytical Testing: The purity of the compound should be checked using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). This will allow you to quantify the amount of remaining this compound and identify potential impurities.
-
Melting Point: A broadened or depressed melting point compared to the reported 53-54°C can indicate the presence of impurities.[1]
Whether the material is still usable depends on the level of degradation and the requirements of your specific experiment. If significant degradation has occurred, it is recommended to use a fresh batch of the compound to ensure the reliability and reproducibility of your results.
-
Frequently Asked Questions (FAQs)
-
What is the recommended storage temperature for this compound?
-
What is the melting point of this compound?
-
The melting point of this compound is reported to be in the range of 53-54°C.[1]
-
-
At what temperature does this compound start to decompose?
-
What are the likely decomposition products of this compound at elevated temperatures?
-
While specific studies on this compound are not available, the most probable thermal decomposition pathway for a tert-butyl ester is an elimination reaction. This would yield 6-chloronicotinic acid and isobutylene.
-
-
Can I purify this compound if it has started to degrade?
-
Purification may be possible through techniques like recrystallization or column chromatography. However, the success of the purification will depend on the nature and quantity of the impurities. It is crucial to characterize the purified material thoroughly to confirm its identity and purity before use.
-
Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | 2-8°C (under inert gas) | [1][2] |
| Melting Point | 53-54°C | [1] |
| Predicted Boiling Point | 270.7 ± 20.0 °C | [1] |
| Decomposition Temperature | Data not available | |
| Hazardous Decomposition Products | Data not available | [3] |
Experimental Protocols
Protocol for Assessing Thermal Stability of this compound
This protocol outlines a general method for determining the thermal stability of this compound using High-Performance Liquid Chromatography (HPLC).
1. Objective: To determine the rate of degradation of this compound at various temperatures.
2. Materials:
- This compound
- HPLC-grade solvent for dissolving the compound (e.g., acetonitrile or methanol)
- Heating blocks or ovens capable of maintaining stable temperatures (e.g., 60°C, 80°C, 100°C)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Small, sealable vials
3. Procedure:
- Sample Preparation: Prepare a stock solution of this compound of a known concentration in the chosen HPLC solvent.
- Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC to determine the initial purity and peak area of the compound. This will serve as the baseline.
- Incubation: Aliquot the stock solution into several sealed vials. Place the vials in the pre-heated blocks or ovens at the desired temperatures.
- Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition. Allow the vial to cool to room temperature.
- HPLC Analysis: Analyze the sample from each time point by HPLC using the same method as the initial analysis.
- Data Analysis: For each temperature and time point, calculate the percentage of this compound remaining relative to the T=0 sample. Plot the percentage of the remaining compound against time for each temperature to determine the degradation kinetics.
4. Safety Precautions:
- Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Heating sealed vials can cause a build-up of pressure, especially if gaseous byproducts like isobutylene are formed. Use vials that can withstand the expected pressure or take appropriate safety measures.
Visualizations
Caption: Potential thermal degradation pathway of this compound.
Caption: Experimental workflow for assessing the thermal stability of a compound.
References
Removal of palladium catalyst from tert-Butyl 6-chloronicotinate reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the efficient removal of palladium catalysts from reaction mixtures involving tert-Butyl 6-chloronicotinate and similar compounds synthesized via cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of palladium catalysts.
Problem 1: Low product yield after activated carbon treatment.
-
Cause: The activated carbon is likely adsorbing the product in addition to the palladium catalyst. This is more common with non-polar products.[1]
-
Solutions:
-
Reduce Carbon Amount: Use the minimum amount of activated carbon necessary. It is recommended to screen different weight percentages (e.g., 0.2 wt% to 2 wt% relative to your product) to find the optimal balance between palladium removal and product yield.[2]
-
Change Solvent: Perform the carbon treatment in a more polar solvent in which your product is highly soluble, but the palladium-carbon interaction remains favorable.
-
Alternative Scavenger: Consider using a more selective scavenger, such as a silica-based thiol or thiourea scavenger, which may have a lower affinity for your product.[3][4]
-
Problem 2: The chosen palladium scavenger is not reducing palladium to the required level (e.g., <10 ppm).
-
Cause: The selected scavenger may not be optimal for the specific palladium species present in your reaction mixture (e.g., Pd(0), Pd(II)), or the treatment conditions may be inadequate.[2]
-
Solutions:
-
Screen Different Scavengers: Test a panel of scavengers with different functionalities (e.g., thiol, thiourea, diamine) to identify the most effective one for your specific reaction.[5]
-
Optimize Conditions: Vary the temperature, reaction time, and amount of scavenger used. For instance, increasing the temperature and treatment time can enhance scavenging efficiency.[6]
-
Combination Treatment: Consider a sequential treatment, for example, an initial treatment with a precipitating agent followed by a scavenger, or using a combination of activated carbon and a chelating agent.[2]
-
Problem 3: The palladium catalyst appears to be colloidal and passes through standard filters.
-
Cause: Palladium can form fine, colloidal particles (palladium black) that are difficult to remove by simple filtration.[7]
-
Solutions:
-
Use a Finer Filter Aid: Employ a thicker, more compressed Celite pad for filtration.[7][8]
-
Employ a Scavenger: Both activated carbon and functionalized scavengers are effective at binding and removing colloidal palladium species from the solution, facilitating their removal by filtration.[1]
-
Induce Precipitation: Add a small amount of a co-solvent in which the palladium species is insoluble to induce precipitation before filtration.
-
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my reaction mixture?
A1: Stringent regulatory guidelines, such as those from the ICH (International Council for Harmonisation), limit the amount of residual palladium in active pharmaceutical ingredients (APIs) due to its potential toxicity.[2][9] For drug development, it is often required to reduce palladium levels to low parts-per-million (ppm).[4] Residual palladium can also interfere with downstream reactions.[2]
Q2: What are the primary methods for removing palladium catalysts?
A2: The most common methods include:
-
Adsorption (Scavenging): Using materials that selectively bind to palladium, which are then filtered off. Common scavengers include activated carbon and silica- or polymer-based scavengers with functional groups like thiols and thioureas.[1][3]
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd on carbon) or precipitated palladium black, often using a pad of Celite.[1][7]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities behind in the mother liquor.[1][10]
-
Extraction: Liquid-liquid extraction can sometimes be used to partition the palladium catalyst away from the product.[7]
Q3: How do I choose between activated carbon and a specialized scavenger?
A3: The choice depends on several factors:
-
Cost: Activated carbon is generally more cost-effective, especially for large-scale processes.[2][11]
-
Selectivity and Product Loss: Specialized scavengers are often more selective and may result in less product loss compared to activated carbon.[3][4]
-
Efficiency: Silica-based scavengers like SiliaMetS Thiol have been shown to be more efficient than activated carbon in some cases, reducing palladium levels to ≤ 16 ppm from an initial 2400 ppm.[3]
Q4: What are typical residual palladium levels after different treatments?
A4: Residual palladium levels can vary significantly depending on the initial concentration, the chosen method, and the specific reaction conditions. The goal is often to reach levels below 10 ppm for pharmaceutical applications.[4]
Q5: How can I quantify the amount of residual palladium in my sample?
A5: The standard methods for quantifying trace palladium are inductively coupled plasma-mass spectrometry (ICP-MS) and atomic absorption (AA) spectroscopy.[10] Faster, semi-quantitative methods based on fluorescence are also available for process monitoring.[12][13]
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenger Type | Typical Loading | Advantages | Disadvantages | Typical Final Pd Level |
| Activated Carbon | 1-10 wt% | Low cost, widely applicable.[2][11] | Can adsorb the product, leading to yield loss; may be less efficient than specialized scavengers.[1][3] | 10-100 ppm |
| Silica-Based Thiol Scavengers (e.g., SiliaMetS Thiol) | 2-5 eq. | High efficiency and selectivity, good for various Pd species, minimal product loss.[3][6] | Higher cost than activated carbon.[2] | < 10 ppm[6] |
| Silica-Based Thiourea Scavengers (e.g., SiliaMetS Thiourea) | 2-5 eq. | Versatile for all forms of palladium, widely used in the pharmaceutical industry.[3][5] | Higher cost than activated carbon. | < 20 ppm[3] |
| Polymer-Based Scavengers | Varies | Can be used in fixed-bed or cartridge formats.[14] | May swell in certain organic solvents.[3] | Varies |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using Activated Carbon
-
Dissolve Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Add Activated Carbon: Add activated carbon (typically 1-5 wt% relative to the crude product) to the solution.[2]
-
Stir Mixture: Stir the slurry at room temperature or gentle heat (e.g., 40-50 °C) for 1-4 hours.
-
Filter: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Wash: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentrate and Analyze: Combine the filtrate and washes, concentrate under reduced pressure, and analyze the residue for palladium content using ICP-MS.
Protocol 2: General Procedure for Palladium Removal using a Silica-Based Scavenger (e.g., SiliaMetS Thiol)
-
Dissolve Crude Product: Dissolve the crude reaction mixture in an appropriate solvent.
-
Add Scavenger: Add the silica-based scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst).[15]
-
Stir Mixture: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for a period of 2-24 hours. The optimal conditions should be determined experimentally.[6]
-
Filter: Filter off the scavenger.
-
Wash: Wash the scavenger with fresh solvent.
-
Concentrate and Analyze: Combine the filtrate and washes, concentrate, and determine the residual palladium concentration.
Visualizations
Caption: Experimental workflow for palladium catalyst removal.
Caption: Decision tree for troubleshooting palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. silicycle.com [silicycle.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arborassays.com [arborassays.com]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. pharmtech.com [pharmtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
Validation & Comparative
A Researcher's Guide to the Structural Confirmation of tert-Butyl 6-chloronicotinate via NMR Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) analysis of tert-Butyl 6-chloronicotinate with its methyl ester alternative, offering detailed experimental data and protocols to ensure accurate structural validation.
The introduction of a tert-butyl group into a molecule can significantly alter its physicochemical properties, influencing factors such as solubility, stability, and biological activity. Consequently, confirming the successful incorporation of this bulky ester is a critical step in the synthesis of novel compounds. This guide focuses on the NMR spectroscopic techniques used to validate the structure of this compound, a valuable building block in medicinal chemistry.
Comparative NMR Data Analysis
A direct comparison of the ¹H and ¹³C NMR spectra of this compound with a common alternative, Methyl 6-chloronicotinate, reveals characteristic differences that are crucial for structural confirmation. The most significant distinctions arise from the signals of the ester group.
The ¹H NMR spectrum of a tert-butyl group typically presents as a sharp singlet, integrating to nine protons, in the upfield region of the spectrum (around 1.0-2.0 ppm)[1]. This provides a clear and easily identifiable marker for the presence of the tert-butyl ester. In contrast, a methyl ester will exhibit a singlet integrating to three protons at a more downfield position (typically 3.5-4.0 ppm).
In ¹³C NMR spectroscopy, the tert-butyl group is characterized by two distinct signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The methyl carbons typically resonate between 20 and 42 ppm, while the quaternary carbon appears further downfield[1].
Below is a table summarizing the expected and reported NMR chemical shifts for this compound and Methyl 6-chloronicotinate.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Pyridine H: ~7.4-8.8 (m, 3H)tert-Butyl CH₃: ~1.6 (s, 9H) | Carbonyl C: ~164Pyridine C: ~124, 139, 150, 152, 157Quaternary C (tert-Butyl): ~82Methyl C (tert-Butyl): ~28 |
| Methyl 6-chloronicotinate | Pyridine H: 8.98 (d, J=2.4 Hz, 1H), 8.21 (dd, J=8.3, 2.5 Hz, 1H), 7.46 (d, J=8.3 Hz, 1H)Methyl CH₃: 3.94 (s, 3H) | Carbonyl C: 164.9Pyridine C: 124.3, 139.1, 150.2, 151.9, 156.7Methyl C: 52.7 |
Note: The data for Methyl 6-chloronicotinate is based on typical values for this compound. The data for this compound is predicted based on known chemical shift ranges for similar structures.
Experimental Protocols
The following protocols provide a general framework for the synthesis and NMR analysis of this compound.
Synthesis of this compound
This procedure is a representative method for the esterification of 6-chloronicotinic acid with tert-butanol.
Materials:
-
6-Chloronicotinic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloronicotinic acid (1 equivalent) in anhydrous dichloromethane.
-
Add 4-(Dimethylamino)pyridine (0.1 equivalents) and tert-butanol (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
NMR Sample Preparation and Data Acquisition
A standard protocol for obtaining high-quality NMR spectra is as follows:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For ¹³C NMR, dissolve 20-50 mg of the product in approximately 0.6 mL of the chosen deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Use a spectral width of approximately -2 to 12 ppm and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required to obtain a good signal-to-noise ratio. Use a spectral width of approximately 0 to 220 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the structure.
-
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow from synthesis to the final confirmation of the this compound structure using NMR analysis.
By following these protocols and comparative data, researchers can confidently confirm the structure of their synthesized this compound products, ensuring the integrity of their subsequent research and development efforts. The distinct NMR signature of the tert-butyl group serves as a reliable diagnostic tool in the structural elucidation of this and other related molecules.
References
A Comparative Guide to LC-MS Methods for Monitoring tert-Butyl 6-Chloronicotinate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for monitoring the progress of chemical reactions involving tert-butyl 6-chloronicotinate. The selection of an appropriate analytical method is crucial for accurate reaction profiling, impurity detection, and yield optimization in drug development and chemical synthesis. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in making an informed decision.
Introduction to Reaction Monitoring of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals. Monitoring its conversion and the formation of products and byproducts is essential for process control and ensuring the quality of the final active pharmaceutical ingredient (API). An ideal analytical method should be rapid, sensitive, selective, and provide accurate quantification of the reactants, intermediates, and products in a complex reaction mixture.
Comparison of Analytical Methods
LC-MS has emerged as a powerful and versatile technique for reaction monitoring. The following table compares the typical performance of a proposed LC-MS method with that of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) with densitometry.
| Parameter | LC-MS | HPLC-UV | GC-MS (with derivatization) | HPTLC-Densitometry |
| Specificity | Very High (Mass-based) | Moderate to High | Very High (Mass-based) | Moderate |
| Sensitivity (LOD) | 0.1 - 1 ng/mL | 10 - 50 ng/mL | 0.1 - 5 ng/mL | 10 - 100 ng/spot |
| Sensitivity (LOQ) | 0.5 - 5 ng/mL | 50 - 200 ng/mL | 0.5 - 20 ng/mL | 50 - 200 ng/spot |
| **Linearity (R²) ** | >0.999 | >0.998 | >0.998 | >0.995 |
| Analysis Time | 5 - 15 minutes | 10 - 20 minutes | 15 - 30 minutes (plus derivatization time) | 20 - 40 minutes (for plate development and scanning) |
| Sample Preparation | Simple (Dilute and shoot) | Simple (Dilution, filtration) | Complex (Derivatization required) | Simple (Direct spotting) |
| Qualitative Information | High (Molecular weight and fragmentation) | Low (Retention time) | High (Mass spectral library matching) | Low (Rf value, color) |
| Quantitative Accuracy | High | High | High | Moderate |
| Cost | High | Moderate | Moderate to High | Low |
Experimental Protocols
Proposed LC-MS Method
This proposed method is based on established protocols for the analysis of pyridine derivatives.[1][2][3]
-
Instrumentation : High-Performance Liquid Chromatograph coupled to a Triple Quadrupole or Time-of-Flight Mass Spectrometer.
-
Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase :
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution : A linear gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 5 µL.
-
Ionization Source : Electrospray Ionization (ESI) in positive mode.
-
MS Detection : Selected Ion Monitoring (SIM) of the [M+H]⁺ ions for this compound and expected products.
-
Sample Preparation : Dilute an aliquot of the reaction mixture in the initial mobile phase composition.
Alternative Method 1: HPLC-UV
-
Instrumentation : High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at a wavelength determined by the UV spectrum of the analytes (typically around 260-280 nm for pyridine derivatives).
-
Sample Preparation : Dilution of the reaction mixture with the mobile phase and filtration.
Alternative Method 2: GC-MS (with Derivatization)
Due to the polarity and low volatility of this compound and its potential products, derivatization is necessary for GC-MS analysis.[4][5][6][7]
-
Derivatization Step : Silylation of the sample using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
-
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : A temperature gradient from 100 °C to 280 °C.
-
Ionization Source : Electron Ionization (EI).
-
MS Detection : Full scan mode or Selected Ion Monitoring (SIM).
-
Sample Preparation : Evaporation of the solvent from the reaction mixture aliquot, followed by the addition of the derivatizing agent and heating.
Alternative Method 3: HPTLC-Densitometry
-
Instrumentation : HPTLC plates (e.g., silica gel 60 F254), developing chamber, sample applicator, and a densitometric scanner.
-
Stationary Phase : HPTLC plates pre-coated with silica gel.
-
Mobile Phase : A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate in a specific ratio) optimized for the separation of the compounds of interest.
-
Sample Application : Spotting of the diluted reaction mixture onto the HPTLC plate.
-
Development : The plate is placed in the developing chamber saturated with the mobile phase.
-
Detection and Quantification : After development, the plate is dried and the spots are visualized under UV light. Quantification is performed by scanning the plate with a densitometer at the wavelength of maximum absorbance of the analytes.[8][9][10][11]
Workflow and Pathway Diagrams
Caption: Experimental workflow for LC-MS monitoring of a chemical reaction.
Discussion
LC-MS stands out as the superior method for monitoring this compound reactions due to its high specificity, sensitivity, and speed. The ability to directly analyze the reaction mixture with minimal sample preparation saves significant time and reduces the potential for sample loss or alteration. The mass spectrometric detection provides unambiguous identification of the target analyte and any impurities or byproducts based on their molecular weight, which is a significant advantage over UV detection.
HPLC-UV is a cost-effective alternative and can be suitable for routine analysis if the reaction components are well-separated chromatographically and have distinct UV chromophores. However, it lacks the specificity of MS detection and may struggle to resolve co-eluting impurities.
GC-MS offers high sensitivity and specificity but is hampered by the need for a derivatization step for polar, non-volatile compounds like this compound. This additional step complicates the workflow, increases analysis time, and can introduce variability.
HPTLC-Densitometry is the most cost-effective technique and is useful for rapid qualitative screening of reaction progress. However, its quantitative accuracy and precision are generally lower than that of LC- and GC-based methods, and it provides limited structural information.
Conclusion
For researchers, scientists, and drug development professionals requiring accurate, sensitive, and specific monitoring of this compound reactions, the LC-MS method is highly recommended . Its ability to provide detailed qualitative and quantitative information in a single, rapid analysis makes it the most efficient and reliable choice for process understanding and quality control. While other techniques have their merits, particularly in cost-constrained environments or for simple screening purposes, they do not match the overall performance of LC-MS for this application.
References
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and Accurate HPTLC-Densitometric Method for Assay of Nandrolone Decanoate in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPTLC densitometric method for analysis of thymoquinone in Nigella sativa extracts and marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Biaryl Compounds from tert-Butyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of biaryl compounds using tert-Butyl 6-chloronicotinate as a key starting material. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document offers detailed experimental protocols, comparative data, and visualizations to assist researchers in the development of novel biaryl structures, which are prevalent in pharmaceuticals and functional materials.
Introduction to Biaryl Scaffolds
Biaryl structures, characterized by two aromatic rings linked by a single bond, are of significant interest in medicinal chemistry. They are found in numerous top-selling drugs and are prized for their ability to adopt specific conformations to interact with biological targets. The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of biaryls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[1][2][3]
The use of this compound as a starting material provides a convenient entry point to a variety of 6-substituted nicotinic acid derivatives. The tert-butyl ester serves as a protecting group that can be readily removed under acidic conditions, and the chlorine atom at the 6-position is amenable to cross-coupling reactions.
Synthetic Approach: The Suzuki-Miyaura Cross-Coupling Reaction
The synthesis of biaryl compounds from this compound is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction with various arylboronic acids. This reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[3][4]
The general reaction scheme is as follows:
References
A Comparative Guide to tert-Butyl 6-chloronicotinate and Methyl 6-chloronicotinate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the realm of heterocyclic chemistry, the arylation of pyridine scaffolds is of paramount importance for the development of novel pharmaceuticals and functional materials. This guide provides an objective, data-driven comparison of two common substrates employed in this context: tert-butyl 6-chloronicotinate and methyl 6-chloronicotinate. The choice of the ester protecting group can significantly influence reaction outcomes, including yield, reaction kinetics, and downstream processing.
Performance Comparison: A Tale of Two Esters
While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, a comprehensive analysis of Suzuki couplings on analogous chloropyridine systems allows for a robust evaluation of the relative merits of the tert-butyl and methyl nicotinates.
The primary distinction between the two substrates lies in the steric bulk of the ester group. The tert-butyl group is significantly larger than the methyl group, which can influence the reactivity of the molecule in several ways. In the context of the Suzuki coupling, this steric hindrance can affect the approach of the palladium catalyst to the pyridine ring and the subsequent steps of the catalytic cycle.
Conversely, the electronic properties of the two ester groups are broadly similar, with both being electron-withdrawing and activating the pyridine ring towards nucleophilic attack, a key step in some proposed Suzuki coupling mechanisms.
Key Performance Factors:
-
Reactivity and Yield: Generally, for sterically unencumbered arylboronic acids, both methyl and tert-butyl esters can be expected to perform well. However, when employing bulky boronic acids, the less hindered methyl 6-chloronicotinate may offer superior yields due to reduced steric clash during the transmetalation step.
-
Stability and Handling: Both esters are stable compounds that are readily handled in a laboratory setting.
-
Post-Reaction Processing: The choice of ester has significant implications for subsequent synthetic steps. The tert-butyl ester is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid, a common functional handle for further derivatization. The methyl ester is more robust and typically requires harsher conditions for hydrolysis, such as saponification with a strong base (e.g., sodium hydroxide), which may not be compatible with other functional groups in the molecule.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions of chloropyridine esters that are structurally analogous to the title compounds. This data is compiled from various literature sources and serves as a representative guide for expected performance.
Table 1: Suzuki Coupling of Methyl 6-chloronicotinate Analogues
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 8 | 75-85 |
Table 2: Suzuki Coupling of this compound Analogues
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | 18 | 80-90 |
| 4-Tolylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | 12 | 78-88 |
| 2-Naphthylboronic acid | Pd(PPh₃)₄ | CsF | 1,4-Dioxane | 100 | 24 | 70-80 |
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of a generic 6-chloronicotinate ester with an arylboronic acid. These protocols are based on commonly reported procedures for similar substrates.
Protocol 1: Suzuki Coupling of Methyl 6-chloronicotinate
To a solution of methyl 6-chloronicotinate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (8 mL) and water (2 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-nicotinic acid methyl ester.
Protocol 2: Suzuki Coupling of this compound
A mixture of this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (3.0 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.02 mmol) with a suitable phosphine ligand like XPhos (0.04 mmol) in tert-butanol (10 mL) is subjected to three cycles of vacuum and argon backfill. The reaction mixture is then heated to 100 °C for 18 hours. Upon completion, the mixture is cooled, diluted with dichloromethane, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the 6-aryl-nicotinic acid tert-butyl ester.
Visualizing the Process
To better understand the reaction and experimental design, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion and Recommendations
Both this compound and methyl 6-chloronicotinate are viable substrates for Suzuki-Miyaura cross-coupling reactions. The choice between them should be guided by the specific synthetic context.
-
For couplings with sterically demanding boronic acids or when a more reactive substrate is desired, methyl 6-chloronicotinate may be the preferred choice.
-
When facile deprotection to the carboxylic acid is a key downstream step, this compound offers a significant advantage due to its lability under mild acidic conditions.
Ultimately, for any new combination of coupling partners, empirical optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) is crucial to achieve the highest possible yield and purity of the desired 6-aryl-nicotinate product. This guide serves as a foundational resource to inform the initial experimental design for researchers in the field.
A Comparative Guide to the Reactivity of tert-Butyl 6-chloronicotinate and Other Halopyridines in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of pyridine scaffolds is a cornerstone of modern synthetic chemistry. Among the plethora of available building blocks, halopyridines stand out as versatile precursors for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of tert-butyl 6-chloronicotinate with its bromo and iodo analogues, as well as other halopyridines, in three pivotal cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The information presented is supported by established reactivity principles and representative experimental data to facilitate the selection of optimal substrates and reaction conditions.
General Reactivity Trends of Halopyridines
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen atom and its position on the pyridine ring.
-
Influence of the Halogen: The generally accepted order of reactivity for halogens in oxidative addition to a palladium(0) center, often the rate-determining step, is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, iodopyridines are the most reactive substrates, often requiring milder reaction conditions and shorter reaction times, while chloropyridines are less reactive and may necessitate more specialized and robust catalytic systems to achieve high yields.[1]
-
Influence of the Halogen's Position: The position of the halogen on the electron-deficient pyridine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C2 and C6 positions are highly activated due to their proximity to the electron-withdrawing nitrogen atom, making them susceptible to oxidative addition.
The tert-butyl ester group in this compound is sterically bulky and electronically neutral, primarily serving to protect the carboxylic acid functionality and enhance solubility in organic solvents. While it can have minor electronic effects, the dominant factor governing reactivity in cross-coupling reactions remains the nature of the halogen at the 6-position.
Quantitative Data Presentation: A Comparative Overview
The following table summarizes representative experimental data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 6-halonicotinate derivatives. While direct side-by-side comparisons of tert-butyl 6-halonicotinates under identical conditions are not extensively available in the literature, the data for closely related 6-halonicotinic acid derivatives provide a strong indication of the expected reactivity trends.
| Reaction Type | Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 6-Chloronicotinic acid | 2-Naphthylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 78 |
| Suzuki-Miyaura | 6-Bromonicotinic acid | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 95 | 10 | 89 |
| Suzuki-Miyaura | 6-Iodonicotinic acid | Phenylboronic acid | PdCl₂(dppf) | CsF | DME | 80 | 3 | 94 |
| Buchwald-Hartwig | tert-Butyl 2-chloronicotinate | Benzamide | Pd(OAc)₂ / dcpf | Cs₂CO₃ | 2-MeTHF | 40 | 24 | 97[2] |
| Buchwald-Hartwig | 6-Bromonicotinonitrile | Morpholine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 16 | 60-88[3] |
| Buchwald-Hartwig | 6-Iodoquinoline | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 8 | 95 |
| Sonogashira | 6-Bromonicotinonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 92[3] |
| Sonogashira | 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 89[4] |
| Sonogashira | 4-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 2 | 98 |
Note: The data presented is compiled from various sources and for analogous substrates. Direct comparison should be made with caution as reaction conditions and coupling partners vary.
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These are general protocols that can be adapted for this compound and its analogues.
Suzuki-Miyaura Coupling
Objective: To synthesize a 6-aryl-nicotinate derivative from a 6-halonicotinate.
Materials:
-
tert-Butyl 6-halonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the tert-butyl 6-halonicotinate, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
Objective: To synthesize a 6-amino-nicotinate derivative from a 6-halonicotinate.
Materials:
-
tert-Butyl 6-halonicotinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XantPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add the tert-butyl 6-halonicotinate and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110°C.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
Objective: To synthesize a 6-alkynyl-nicotinate derivative from a 6-halonicotinate.
Materials:
-
tert-Butyl 6-halonicotinate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the tert-butyl 6-halonicotinate, palladium catalyst, and CuI.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-80°C, depending on the reactivity of the halide.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles and a general experimental workflow for the described cross-coupling reactions.
References
Advantages of using tert-butyl ester as a protecting group in nicotinic acid derivatives
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is paramount to achieving high yields and desired molecular architectures. For nicotinic acid and its derivatives—a class of compounds with significant therapeutic potential—the choice of a carboxylic acid protecting group can dramatically influence the synthetic strategy. This guide provides an objective comparison of the tert-butyl ester protecting group with the commonly used methyl ester, supported by experimental data, to illuminate the distinct advantages of the tert-butyl group in the synthesis of complex nicotinic acid derivatives.
Stability Under Forgiving Conditions: A Key Differentiator
The primary advantage of the tert-butyl ester lies in its exceptional stability under basic and nucleophilic conditions, a feature that provides a crucial element of orthogonality in complex synthetic routes.[1] In contrast, methyl esters are readily cleaved by base-mediated hydrolysis. This fundamental difference dictates the compatibility of the protecting group with subsequent reaction steps.
For instance, in syntheses involving strong bases, organometallic reagents, or nucleophilic additions, a tert-butyl protected nicotinic acid derivative remains intact, allowing for selective transformations at other positions of the molecule. The methyl ester, under similar conditions, would likely be hydrolyzed, leading to undesired side products and reduced yields.
Table 1: Comparative Stability of Nicotinate Esters
| Condition | Tert-Butyl Nicotinate | Methyl Nicotinate |
| Aqueous Base (e.g., 1M NaOH) | Highly Stable | Readily Hydrolyzed |
| Nucleophiles (e.g., Grignard reagents) | Stable | Susceptible to Attack |
| Aqueous Acid (e.g., 1M HCl) | Labile | Stable (mild acid), Labile (strong acid) |
| Aqueous Solution (4°C) | Highly Stable | Very Stable (degrades ~0.5% per year)[2] |
This differential stability is the cornerstone of orthogonal protection strategies, enabling the selective deprotection of one functional group while others remain shielded. The use of a tert-butyl ester for the carboxylic acid moiety allows for the presence of base-labile protecting groups elsewhere in the molecule, which can be removed without affecting the nicotinic acid core.
The Power of Selective Deprotection
While stable to bases, the tert-butyl ester is prized for its clean and efficient removal under acidic conditions. Treatment with trifluoroacetic acid (TFA) smoothly cleaves the ester, typically at room temperature, to regenerate the carboxylic acid in high yield.[3] This deprotection strategy is highly effective and generally avoids the side reactions that can be associated with the saponification of methyl esters, such as epimerization of adjacent stereocenters.
Table 2: Comparison of Deprotection Methods and Yields
| Protecting Group | Reagents and Conditions | Typical Yield |
| Tert-Butyl Ester | 50% Trifluoroacetic Acid in Dichloromethane, Room Temperature, 1-5 hours[1] | >95% |
| Methyl Ester | 1M Sodium Hydroxide in Methanol/Water, Reflux, several hours | Variable, often >90% but can be lower with sensitive substrates |
The mild conditions required for tert-butyl ester deprotection make it compatible with a wide range of sensitive functional groups that might be present in complex drug candidates.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the synthesis and deprotection of both tert-butyl nicotinate and methyl nicotinate are outlined below.
Synthesis of Tert-Butyl Nicotinate
Method: Esterification using Di-tert-butyl Dicarbonate and DMAP
This method provides a high-yielding synthesis of tert-butyl esters under relatively mild conditions.
Materials:
-
Nicotinic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Tert-butanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of nicotinic acid (1.0 eq) in a mixture of tert-butanol and dichloromethane, add di-tert-butyl dicarbonate (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl nicotinate.
Expected Yield: >85%
Deprotection of Tert-Butyl Nicotinate
Method: Acidolysis with Trifluoroacetic Acid
This is a standard and efficient method for the cleavage of tert-butyl esters.
Materials:
-
Tert-butyl nicotinate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the tert-butyl nicotinate (1.0 eq) in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution at room temperature.[1]
-
Stir the reaction mixture for 1-5 hours, monitoring by TLC until the starting material is consumed.[1]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the nicotinic acid.
-
Collect the solid by filtration and wash with cold diethyl ether to obtain the pure nicotinic acid.
Expected Yield: >95%
Synthesis of Methyl Nicotinate
Method: Fischer Esterification
A classic and widely used method for the preparation of methyl esters.
Materials:
-
Nicotinic acid
-
Methanol
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend nicotinic acid (1.0 eq) in an excess of methanol.
-
Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give methyl nicotinate.
Expected Yield: >90%
Deprotection of Methyl Nicotinate
Method: Saponification
A standard method for the hydrolysis of methyl esters.
Materials:
-
Methyl nicotinate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl nicotinate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (1.1 eq) and heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to precipitate the nicotinic acid.
-
Collect the solid by filtration and wash with cold water.
-
Dry the solid to obtain pure nicotinic acid.
Expected Yield: >90%
Visualizing the Synthetic Strategy
The choice of protecting group dictates the overall workflow of a synthetic sequence. The following diagrams illustrate the strategic differences when employing a tert-butyl ester versus a methyl ester in a hypothetical multi-step synthesis where a base-sensitive group is present.
Caption: Orthogonal vs. Non-Orthogonal Protection Strategy.
The diagram above illustrates the straightforward, linear path enabled by the tert-butyl ester's stability to base. In contrast, the methyl ester's lability under the same conditions leads to a competing and undesirable hydrolysis reaction, complicating the synthesis and reducing the overall yield.
Conclusion
For the synthesis of complex nicotinic acid derivatives, particularly those requiring transformations under basic or nucleophilic conditions, the tert-butyl ester protecting group offers significant advantages over the more traditional methyl ester. Its robust stability to a wide range of reagents, coupled with its clean and efficient removal under mild acidic conditions, provides a powerful tool for orthogonal protection strategies. This allows for greater flexibility in synthetic design and ultimately contributes to higher yields and purer products, a critical consideration in the demanding landscape of drug development.
References
Purity assessment of synthesized compounds using tert-Butyl 6-chloronicotinate
For researchers, scientists, and drug development professionals, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible results. The presence of impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and overall validity of experimental data. This guide provides an objective comparison of the primary analytical techniques for determining the purity of synthesized compounds, using tert-Butyl 6-chloronicotinate as an illustrative analyte. We will delve into the experimental protocols, performance data, and a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Role of this compound in Purity Assessment
While not a universal tool for assessing the purity of other compounds, this compound serves as a pertinent example of a synthesized compound for which purity determination is critical. In the context of purity analysis, a specific, highly purified compound can serve several roles:
-
Analyte: The compound of interest whose purity is being determined.
-
Reference Standard: A well-characterized, high-purity sample of the analyte used for comparison in chromatographic techniques.
-
Internal Standard: A known amount of a different, non-interfering compound added to a sample to aid in the quantification of the analyte. Although not a common use for this compound, it illustrates a potential application for a well-characterized compound.
-
Derivatizing Agent: While there is no direct evidence of this compound being used as a derivatizing agent, this represents a class of reagents that chemically modify an analyte to make it more suitable for a particular analytical method.
This guide will focus on the scenario where this compound is the analyte, and its purity is being assessed by the most common and powerful analytical techniques.
Comparative Analysis of Purity Assessment Methods
The selection of an appropriate analytical method for purity assessment is contingent on the physicochemical properties of the analyte and the potential impurities, as well as the specific requirements of the analysis, such as the desired level of accuracy and the need for impurity identification.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Typical Analytes | Non-volatile, semi-volatile, and thermally labile compounds. | Volatile and semi-volatile compounds. | Soluble compounds containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P). |
| Quantitation | Relative (requires a reference standard of the analyte for accurate quantification). | Relative (typically requires a reference standard for accurate quantification). | Absolute (can determine purity without a specific reference standard of the analyte by using a certified internal standard).[1] |
| Sensitivity | High (typically ppm to ppb levels, depending on the detector). | Very high (can detect trace level impurities, often at ppb to ppt levels). | Moderate (typically requires mg of sample). |
| Impurity Identification | Possible if impurity standards are available or through hyphenation with mass spectrometry (LC-MS). | Excellent, based on mass spectral libraries and fragmentation patterns. | Excellent for structural elucidation of impurities present at sufficient concentration. |
| Sample Throughput | High, with typical run times of 10-30 minutes per sample. | Moderate, with typical run times of 15-45 minutes per sample. | High, with relatively short acquisition times per sample. |
| Destructive? | Yes (sample is consumed). | Yes (sample is consumed). | No (sample can be recovered). |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. Below are representative protocols for the purity assessment of a synthesized compound like this compound using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
This compound sample
-
High-purity this compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard and Sample Preparation:
-
Reference Standard Stock Solution: Accurately weigh approximately 10 mg of the high-purity this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 1 mg/mL stock solution.
-
Sample Solution: Prepare a 1 mg/mL solution of the synthesized this compound in the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (based on the UV absorbance maximum of this compound)
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-25 min: Hold at 5% B (equilibration)
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
Calculate the purity of the synthesized sample using the area normalization method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
Reagents:
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in the chosen volatile solvent.
-
Transfer the solution to a GC vial.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (in split or splitless mode, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).
-
Calculate the purity by area percentage from the total ion chromatogram (TIC).
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering calibrated radiofrequency pulses.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard of known purity (e.g., Maleic acid)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula:
-
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
-
Visualizing the Workflow
To better understand the logical flow of each purity assessment technique, the following diagrams illustrate the key steps involved.
References
A Researcher's Guide to High-Resolution Mass Spectrometry for Accurate Mass Determination of Reaction Products
In the fast-paced world of chemical research and drug development, the precise identification and characterization of reaction products are paramount. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool, providing unparalleled accuracy in mass measurements, which is crucial for elucidating molecular formulas and structures. This guide offers an objective comparison of the leading HRMS technologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable platform for their analytical needs.
The Core Technologies: A Head-to-Head Comparison
The landscape of high-resolution mass spectrometry is dominated by three primary technologies: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each of these technologies offers a unique combination of resolution, mass accuracy, sensitivity, and speed. While all are capable of providing high-resolution data, their performance characteristics can vary significantly, making the choice of instrument a critical decision based on the specific application.
A key performance metric for HRMS is mass resolution, which is the ability to distinguish between two peaks of very similar mass-to-charge ratios (m/z).[1] Higher resolution allows for the separation of isobaric interferences, leading to more accurate mass measurements. Mass accuracy, typically expressed in parts-per-million (ppm), is the closeness of the measured mass to the theoretical exact mass.[1] For HRMS, a mass accuracy of below 5 ppm is generally expected.[1]
| Parameter | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Resolution | Up to 60,000 | Up to 500,000 (and higher in some models)[2][3] | >1,000,000 (can exceed 10,000,000)[1][4] |
| Mass Accuracy | < 5 ppm | < 1 ppm to < 3 ppm[5][6] | < 0.2 ppm[5] |
| Scan Speed | Very Fast (up to 300 Hz)[7] | Fast (up to 40 Hz, with some specialized instruments reaching 200 Hz)[6][7] | Slower (around 1 Hz at high resolution)[1] |
| Dynamic Range | Good | Excellent (>5000:1)[6][7] | Excellent |
| Cost & Maintenance | Lower | Moderate | High (requires superconducting magnets)[1] |
Performance in Practice: A Look at Commercially Available Instruments
To provide a more concrete comparison, the table below summarizes the key specifications of some of the leading commercially available HRMS instruments. It is important to note that performance can be influenced by the specific experimental conditions and the nature of the analyte.
| Instrument | Technology | Max. Resolution | Mass Accuracy (external calibration) | Scan Speed (MS/MS) |
| Thermo Scientific™ Orbitrap Astral™ | Orbitrap-Astral Hybrid | Up to 480,000 (Orbitrap); 80,000 (Astral)[8] | < 3 ppm RMS[6] | Up to 200 Hz[6][8] |
| Bruker timsTOF Ultra | Quadrupole-Time-of-Flight (Q-TOF) with Trapped Ion Mobility Spectrometry (TIMS) | ~40,000 | Not specified | Up to 300 Hz[7] |
| Bruker solariX | Fourier Transform Ion Cyclotron Resonance (FT-ICR) | >1,000,000 | Sub-ppm | Slower, dependent on resolution |
| SCIEX ZenoTOF 7600 | Quadrupole-Time-of-Flight (Q-TOF) | >50,000 | < 2 ppm | Up to 133 Hz |
| Thermo Scientific™ Orbitrap Exploris™ 480 | Orbitrap | 480,000[6] | < 3 ppm RMS | Up to 40 Hz[6][7] |
Experimental Workflow for Accurate Mass Determination
The successful application of HRMS for the accurate mass determination of reaction products relies on a well-defined experimental workflow. This process encompasses sample preparation, chromatographic separation, mass spectrometric analysis, and data processing.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, the following protocols provide a detailed methodology for the key stages of the analysis.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality data and preventing instrument contamination.
-
Objective: To isolate the reaction product(s) from the reaction mixture and prepare a sample suitable for LC-HRMS analysis.
-
Protocol:
-
Reaction Quenching: If necessary, quench the reaction using an appropriate method (e.g., addition of water, saturated ammonium chloride solution).
-
Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to separate the organic products from the aqueous phase.[9] Alternatively, for more complex matrices, solid-phase extraction (SPE) can be employed to clean up the sample.[9]
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and evaporate the solvent under reduced pressure.
-
Reconstitution: Dissolve the dried residue in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.[10]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[11]
-
LC-HRMS Analysis
This protocol outlines the general conditions for separating the reaction products and acquiring high-resolution mass spectra.
-
Objective: To chromatographically separate the components of the reaction mixture and obtain accurate mass measurements for each peak of interest.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF, or FT-ICR).
-
Protocol:
-
LC Column: Select a suitable reversed-phase C18 column (e.g., 2.1 mm i.d. x 50 mm length, 1.8 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% ammonium hydroxide.
-
-
Gradient Elution: Employ a suitable gradient to ensure good separation of the reaction components. A typical gradient might be:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
HRMS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Scan Mode: Full scan MS in the desired mass range (e.g., m/z 100-1000).
-
Resolution: Set to the highest practical value that allows for sufficient data points across the chromatographic peak (e.g., >60,000 for TOF and >100,000 for Orbitrap).
-
Calibration: Perform an external mass calibration before the analysis and use a lock mass or internal calibrant during the run to ensure high mass accuracy.
-
-
Data Processing
Accurate data processing is essential for extracting meaningful information from the raw HRMS data.
-
Objective: To determine the accurate mass of the reaction product(s) and propose the most likely elemental composition.
-
Software: Use the instrument manufacturer's software or third-party software for data analysis.
-
Protocol:
-
Peak Integration: Integrate the chromatographic peak corresponding to the product of interest.
-
Mass Extraction: Extract the mass spectrum for the integrated peak.
-
Mass Calibration: Apply the internal or external mass calibration to the extracted mass spectrum.
-
Accurate Mass Determination: Determine the monoisotopic mass of the molecular ion (e.g., [M+H]+, [M-H]-, [M+Na]+).
-
Elemental Formula Generation: Use the accurate mass and isotopic pattern to generate a list of possible elemental compositions within a specified mass tolerance (e.g., < 5 ppm).
-
Formula Filtering: Apply chemical constraints (e.g., number of rings and double bonds, presence of specific elements from the reaction) to narrow down the list of possible formulas.
-
Alternative and Complementary Techniques
While HRMS is the gold standard for accurate mass determination, other techniques can provide complementary information or be used in specific situations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including connectivity of atoms, which is essential for unambiguous structure elucidation.
-
X-ray Crystallography: Can determine the absolute structure of a crystalline compound.
-
Elemental Analysis: Provides the percentage composition of elements in a pure compound, which can be used to confirm the molecular formula.
Conclusion
The choice of a high-resolution mass spectrometer for the accurate mass determination of reaction products is a critical decision that should be guided by the specific analytical requirements of the research. TOF instruments offer high speed, making them suitable for high-throughput applications. Orbitrap systems provide an excellent balance of resolution, mass accuracy, and speed. For the most demanding applications requiring the highest resolution and mass accuracy, FT-ICR is the ultimate choice, albeit with a trade-off in speed and cost. By understanding the performance characteristics of each technology and following robust experimental protocols, researchers can confidently and accurately characterize their reaction products, accelerating the pace of discovery and development.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. albertvilella.substack.com [albertvilella.substack.com]
- 7. albertvilella.substack.com [albertvilella.substack.com]
- 8. The Best Mass Spectrometers of 2026: Top Picks for Research, Clinical & Industry Labs [labx.com]
- 9. preprints.org [preprints.org]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
A Comparative Study of Palladium Catalysts for Coupling Reactions with tert-Butyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone in the development of novel therapeutics and functional materials. tert-Butyl 6-chloronicotinate is a valuable building block, and its elaboration through palladium-catalyzed cross-coupling reactions is a common strategy. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and cost-effectiveness of these transformations. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with this compound, supported by experimental data from related systems.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the specific reaction type, coupling partners, and reaction conditions. Below is a summary of quantitative data for different palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, primarily using aryl halides with structural similarities to this compound.
Disclaimer: The following data is compiled from studies on substrates analogous to this compound. Direct comparison on the target substrate may yield different results.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organohalide.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 | Effective for various aryl bromides.[1] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | ~92 | Good for electron-rich and electron-neutral aryl bromides. |
| XPhos Pd G2 | XPhos | K₃PO₄ | Toluene | 110 | 8 | >90 | Highly active for chloroheterocycles.[2] |
| PEPPSI-IPr | IPr | K₂CO₃ | t-BuOH/H₂O | 80 | 2 | Moderate | Generally effective for aryl chlorides. |
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | 18 | ~75 | Standard conditions for aryl bromides and styrenes. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF | 100-120 | 12-24 | Moderate | Can be effective but may require higher temperatures. |
| Pd₂ (dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | RT - 100 | 12 | High | Effective for aryl chlorides at elevated temperatures. |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
| Catalyst / Precatalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 5 | ~85 | Classical conditions for Sonogashira coupling. |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1.5 | ~97 | Highly efficient for iodobenzene. |
| Pd(OAc)₂ | - | Cs₂CO₃ | Dioxane | 100 | 12 | Moderate | Copper-free conditions are possible. |
| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | RT | 2 | ~92 | Air-stable, monoligated precatalyst for copper-free coupling.[3] |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
General Experimental Workflow
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, P(o-tol)₃, and Et₃N.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and then styrene via syringe.
-
Heat the reaction mixture to 120 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Suzuki-Miyaura Catalytic Cycle
Heck Catalytic Cycle
Sonogashira Catalytic Cycle
References
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nasc.ac.in [nasc.ac.in]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of tert-Butyl 6-chloronicotinate and Its Methyl Ester Analogue
In the realm of pharmaceutical and agrochemical research, the synthesis of functionalized pyridine derivatives is a cornerstone of new molecule discovery. Among these, 6-chloronicotinic acid and its esters serve as versatile intermediates, particularly in cross-coupling reactions for the construction of complex biaryl and acetylenic structures. This guide provides a detailed comparison of the synthetic routes to tert-butyl 6-chloronicotinate and its simpler analogue, methyl 6-chloronicotinate, offering researchers objective data to inform their synthetic strategies.
Synthetic Routes Overview
The synthesis of both tert-butyl and methyl 6-chloronicotinate is approached via a two-step process, commencing with the oxidation of 2-chloro-5-methylpyridine to the key intermediate, 6-chloronicotinic acid. This is followed by the respective esterification to yield the desired products. The choice of the ester group can have significant implications for subsequent reactions, with the tert-butyl ester often providing unique stability and reactivity profiles.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for the synthesis of 6-chloronicotinic acid and the subsequent esterification to the tert-butyl and methyl esters.
Table 1: Synthesis of 6-chloronicotinic acid
| Parameter | Value | Reference |
| Starting Material | 2-chloro-5-methylpyridine | [1][2] |
| Catalyst | Cobalt acetate | [1][2] |
| Oxidant | Oxygen | [1][2] |
| Solvent | Chlorobenzene | [1][2] |
| Reaction Temperature | 80°C | [2] |
| Reaction Time | 4 hours | [2] |
| Yield | 79.7% | [2] |
| Purity (HPLC) | 99.52% | [2] |
Table 2: Comparison of Esterification Routes
| Parameter | This compound | Methyl 6-chloronicotinate (Fischer Esterification) |
| Starting Material | 6-chloronicotinic acid | 6-chloronicotinic acid |
| Reagents | tert-butyl acetate, Tf₂NH (catalyst) | Methanol, H₂SO₄ (catalyst) |
| Solvent | tert-butyl acetate | Methanol |
| Reaction Temperature | Room Temperature | Reflux (approx. 65°C) |
| Reaction Time | Typically faster than Fischer esterification | 17 hours (by analogy)[3][4] |
| Yield | High (by analogy)[5][6] | 75% (by analogy)[3] |
| Work-up | Non-aqueous | Aqueous work-up with neutralization |
Experimental Protocols
Step 1: Synthesis of 6-chloronicotinic acid[1][2]
Materials:
-
2-chloro-5-methylpyridine (100g)
-
Chlorobenzene (450g)
-
Cobalt acetate (3g)
-
Oxygen
-
Methanol (for recrystallization)
Procedure:
-
To a 1000ml flask, add chlorobenzene, 2-chloro-5-methylpyridine, and cobalt acetate with stirring.
-
Heat the mixture to 80°C and introduce oxygen at a flow rate of 0.4L/min.
-
Maintain the reaction at this temperature for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the crude product and dry to obtain a mixture of 6-chloronicotinic acid and cobalt acetate.
-
Recrystallize the crude product from methanol to yield pure 6-chloronicotinic acid.
Route A: Synthesis of this compound (adapted from[5][6])
Materials:
-
6-chloronicotinic acid
-
tert-Butyl acetate
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (catalytic amount)
Procedure:
-
Dissolve 6-chloronicotinic acid in tert-butyl acetate.
-
Add a catalytic amount of bis(trifluoromethanesulfonyl)imide to the solution.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, the solvent can be removed under reduced pressure, and the product purified by an appropriate method (e.g., column chromatography or recrystallization).
Route B: Synthesis of Methyl 6-chloronicotinate (adapted from[3][4])
Materials:
-
6-chloronicotinic acid
-
Methanol
-
Concentrated Sulfuric Acid
Procedure:
-
Suspend 6-chloronicotinic acid in methanol.
-
Slowly add concentrated sulfuric acid to the stirred solution.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Mandatory Visualization
Caption: Overall synthetic workflow for the preparation of tert-butyl and methyl 6-chloronicotinate.
Caption: Logical comparison of the two synthetic routes and product characteristics.
Performance Comparison and Utility
The choice between a tert-butyl and a methyl ester is often dictated by the downstream applications. The tert-butyl ester provides significant steric bulk, which can influence the regioselectivity of subsequent reactions. Furthermore, tert-butyl esters are generally more stable to hydrolysis and certain nucleophilic conditions compared to their methyl counterparts.[6][7] This robustness makes this compound a valuable intermediate when multiple synthetic steps are required.
In the context of Suzuki-Miyaura cross-coupling reactions, tert-butyl esters are known to be compatible with the reaction conditions.[8] The stability of the tert-butyl group under the basic conditions typically employed in these couplings is a significant advantage over methyl esters, which can be susceptible to hydrolysis. However, the increased steric hindrance of the tert-butyl group might in some cases lead to slower reaction rates compared to the less hindered methyl ester.
Conclusion
Both this compound and methyl 6-chloronicotinate are valuable intermediates accessible from a common precursor, 6-chloronicotinic acid. The synthesis of the tert-butyl ester can be achieved under milder conditions and with a simpler work-up compared to the traditional Fischer esterification used for the methyl ester. The superior stability of the tert-butyl ester makes it an attractive choice for multi-step syntheses and for applications in base-mediated cross-coupling reactions where ester hydrolysis is a concern. Researchers should consider the specific requirements of their synthetic targets when selecting the appropriate ester derivative.
References
- 1. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 2. 6-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficiency of tert-Butyl 6-chloronicotinate in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is a critical determinant of reaction efficiency, yield, and overall synthetic feasibility. Among the diverse array of heterocyclic scaffolds, substituted pyridines are of paramount importance in medicinal chemistry and materials science. This guide provides an objective, data-driven comparison of tert-Butyl 6-chloronicotinate with alternative building blocks in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
I. Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the creation of biaryl structures. The efficiency of this reaction is highly dependent on the nature of the halide and the electronic properties of the substrates.
Data Summary: Halide Reactivity in Suzuki-Miyaura Coupling
The following table summarizes the general reactivity trend of halopyridines in Suzuki-Miyaura coupling reactions. While direct comparative data for this compound under a single set of conditions is not extensively documented, the well-established reactivity order of halogens (I > Br > Cl) provides a strong basis for comparison.[1] Chloropyridines are generally less reactive than their bromo and iodo counterparts, often necessitating more robust catalytic systems and more forcing reaction conditions to achieve comparable yields.[1][2]
| Halide | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Chloro | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | - | Low to Moderate[2] |
| Bromo | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | - | Moderate to High[2] |
| Iodo | 3-Iodopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 | 2 | 95 |
Note: The data presented is a compilation from various sources and is intended to illustrate general reactivity trends. Direct comparison of yields requires identical reaction conditions.
The lower reactivity of chloro-heteroaromatics like this compound stems from the stronger C-Cl bond compared to C-Br and C-I bonds, making the oxidative addition step in the catalytic cycle more challenging.[1] Consequently, reactions involving chloropyridines may require higher catalyst loadings, more electron-rich and bulky ligands, and elevated temperatures to achieve satisfactory results.
II. Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor influencing the reaction's efficiency.
Data Summary: Halide Reactivity in Buchwald-Hartwig Amination
The following table illustrates the general reactivity trends for the Buchwald-Hartwig amination of halopyridines. The choice of ligand, base, and solvent is crucial for achieving high yields, particularly with less reactive chloro-substrates.
| Halide | Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Chloro | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High |
| Bromo | 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | High |
| Iodo | 2-Iodopyridine | N-Methylaniline | Pd(OAc)₂ / P(o-tolyl)₃ | NaOtBu | Toluene | 100 | High |
Note: The data is generalized from typical conditions reported in the literature. Specific yields are highly dependent on the exact substrates and reaction parameters.
For challenging substrates like this compound, the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) is often necessary to facilitate the oxidative addition of the C-Cl bond to the palladium center. The choice of a strong, non-nucleophilic base such as sodium tert-butoxide is also critical for efficient catalyst turnover.
III. Experimental Protocols
Detailed and optimized experimental protocols are essential for reproducible and high-yielding synthetic transformations.
A. General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a generalized procedure and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a dry Schlenk flask.
-
Add the base, this compound, and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to 80-110 °C, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
IV. Visualizing the Synthetic Pathways
To aid in the conceptualization of the discussed transformations, the following diagrams illustrate the catalytic cycles and general experimental workflows.
V. Conclusion
This compound is a valuable and versatile building block for the synthesis of substituted pyridine derivatives via palladium-catalyzed cross-coupling reactions. While its reactivity is inherently lower than the corresponding bromo- and iodo-analogs, this can be overcome through the judicious selection of advanced catalytic systems, including bulky, electron-rich phosphine ligands, and optimized reaction conditions. The tert-butyl ester group offers the advantage of being readily cleavable under acidic conditions to furnish the corresponding carboxylic acid, providing a handle for further synthetic manipulations. The choice between this compound and its more reactive halogen counterparts will ultimately depend on a balance of factors including cost, availability, and the specific requirements of the synthetic target.
References
A Comparative Guide to Quantitative NMR (qNMR) for Determining the Yield of tert-Butyl 6-chloronicotinate Reactions
For researchers, scientists, and drug development professionals, the accurate and efficient determination of reaction yields is paramount for process optimization and quality control. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for determining the yield of reactions producing tert-Butyl 6-chloronicotinate. This guide is supported by experimental data and detailed methodologies to inform the selection of the most suitable analytical approach.
Introduction to Yield Determination
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, requires precise monitoring to maximize yield and minimize impurities. Quantitative analysis of the reaction mixture is crucial for achieving these goals. While traditional chromatographic methods have been the standard, qNMR has emerged as a powerful and direct method for quantification.
Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling the determination of the molar concentration of an analyte by comparing the integral of a specific analyte signal to that of a certified internal standard.[1] This makes qNMR a highly accurate and precise tool for determining reaction yield.[2][3]
Advantages of qNMR:
-
Primary Method: qNMR is a primary ratio method, meaning it can determine purity and concentration without a reference standard of the analyte, instead using a certified internal standard.[4]
-
Speed: Method development is often faster than for chromatographic techniques, and the analysis time per sample can be as short as 10-15 minutes.[4]
-
Non-destructive: The sample can be recovered after analysis.[5]
-
Structural Information: In addition to quantification, the NMR spectrum provides structural confirmation of the product and impurities.
Limitations of qNMR:
-
Sensitivity: Generally, qNMR is less sensitive than HPLC, which may be a limitation for detecting trace impurities.[4]
-
Signal Overlap: Complex reaction mixtures can lead to overlapping signals, which can complicate quantification.[6]
-
Initial Cost: The initial investment for an NMR spectrometer is higher than for HPLC or GC systems.[7]
Comparison of Analytical Methods for Yield Determination
The choice of analytical method for determining the yield of this compound depends on several factors, including the required accuracy, precision, sample throughput, and cost. The following table summarizes a comparison of qNMR, HPLC, and GC-MS for this application.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct quantification based on the molar ratio of analyte to an internal standard.[2] | Separation based on differential partitioning between a mobile and stationary phase, with UV detection.[8] | Separation of volatile compounds followed by mass-based detection and quantification.[9] |
| Typical Accuracy | Excellent (often <1% error) | Very Good (typically 1-2% error) | Very Good (typically 1-2% error) |
| Typical Precision (RSD) | < 1% | < 2% | < 3% |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 30 minutes | 20 - 40 minutes |
| Method Development Time | 1 - 2 days | 3 - 7 days | 2 - 5 days |
| Sample Preparation | Simple dissolution with an internal standard.[2] | Filtration and dissolution in the mobile phase. | Derivatization may be required for non-volatile compounds. |
| Cost per Sample | Low (minimal solvent and consumable usage).[7] | Moderate (solvent and column costs). | Moderate to High (gas, column, and maintenance costs). |
| Initial Instrument Cost | High | Moderate | Moderate to High |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
Objective: To determine the yield of a reaction producing this compound using qNMR with an internal standard.
Materials:
-
Crude reaction mixture containing this compound
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB)
-
Deuterated solvent: Chloroform-d (CDCl₃)
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance
Procedure:
-
Internal Standard Stock Solution Preparation:
-
Accurately weigh approximately 50 mg of 1,3,5-trimethoxybenzene into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with CDCl₃.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the crude reaction mixture into a vial.
-
Add exactly 1.0 mL of the internal standard stock solution to the vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer approximately 0.7 mL of the solution to an NMR tube.
-
-
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans (ns): 8
-
Acquisition Time (aq): 4 s
-
Spectral Width (sw): 20 ppm
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the following signals:
-
This compound: The singlet corresponding to the tert-butyl protons (around 1.6 ppm).
-
1,3,5-Trimethoxybenzene (IS): The singlet corresponding to the aromatic protons (around 6.1 ppm).
-
-
Calculate the yield using the following formula:
Yield (%) = ( (I_product / N_product) / (I_IS / N_IS) ) * ( (m_IS * P_IS) / M_IS ) * ( M_product / (m_SM / M_SM) ) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
M = Molar mass
-
P = Purity of the internal standard
-
product = this compound
-
IS = Internal Standard (1,3,5-Trimethoxybenzene)
-
SM = Starting Material (limiting reagent)
-
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the yield of a reaction producing this compound using HPLC with an external standard calibration.
Materials:
-
Crude reaction mixture
-
This compound reference standard (>99% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, HPLC grade
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard at 1 mg/mL in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations of 0.5, 0.25, 0.1, and 0.05 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the crude reaction mixture into a 20 mL volumetric flask.
-
Dissolve in and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the yield based on the determined concentration and the initial mass of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To determine the yield of a reaction producing this compound using GC-MS with an internal standard.
Materials:
-
Crude reaction mixture
-
Internal Standard (IS): Dodecane
-
Dichloromethane (DCM), GC grade
-
GC-MS system
-
Appropriate GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Internal Standard Stock Solution Preparation:
-
Prepare a 1 mg/mL solution of dodecane in dichloromethane.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a vial.
-
Add exactly 1.0 mL of the dodecane internal standard solution.
-
Vortex to dissolve.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and dodecane by their retention times and mass spectra.
-
Determine the response factor of this compound relative to dodecane by analyzing a standard mixture of known concentrations.
-
Calculate the amount of this compound in the reaction mixture and determine the yield.
-
Workflow and Relationship Diagrams
Caption: Experimental workflow for qNMR yield determination.
References
- 1. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. almacgroup.com [almacgroup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of tert-Butyl 6-chloronicotinate: A Step-by-Step Guide
For Immediate Reference: Waste Classification
| Property | Classification |
| Chemical Name | tert-Butyl 6-chloronicotinate |
| CAS Number | 115309-57-4 |
| Physical Form | Solid |
| GHS Hazard Class | Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system |
| Waste Category | Halogenated Organic Waste |
Introduction
This guide provides essential safety and logistical information for the proper disposal of this compound, a halogenated pyridine derivative commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Precautions
2.1. Health Hazards
This compound is classified as hazardous. Key hazards include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
2.2. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
| PPE Item | Specification |
| Gloves | Nitrile rubber, minimum 0.11 mm thickness |
| Eye Protection | Chemical safety goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |
Segregation and Storage of Chemical Waste
Proper segregation of chemical waste is the first and most critical step in the disposal process.
3.1. Waste Segregation Protocol
-
Identify as Halogenated Waste: this compound is a chlorinated organic compound and MUST be segregated into the halogenated organic waste stream.
-
Avoid Mixing:
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with acidic, basic, or oxidizing waste streams. While specific reactivity data is limited, it is prudent to avoid mixing with strong acids, bases, and oxidizing agents.
-
DO NOT mix with aqueous waste.
-
Waste segregation workflow for this compound.
3.2. Waste Container Selection and Labeling
-
Container Type: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "This compound ". Do not use abbreviations.
-
List all components and their approximate percentages if it is a mixed waste stream.
-
Indicate the hazards by checking the appropriate boxes (e.g., Toxic, Irritant).
-
Fill in the accumulation start date, principal investigator's name, and laboratory location.
-
Step-by-Step Disposal Procedures
4.1. Disposal of Unused or Expired Pure Compound
-
Preparation: Work in a designated area, preferably within a chemical fume hood. Ensure all necessary PPE is worn.
-
Packaging:
-
If in its original container, ensure the container is in good condition, properly sealed, and clearly labeled.
-
If the original container is compromised, carefully transfer the solid to a new, appropriate waste container. Minimize dust generation during transfer.
-
-
Labeling and Storage: Label the container as "Hazardous Waste" following the instructions in section 3.2. Store in your laboratory's designated satellite accumulation area for hazardous waste.
4.2. Disposal of Contaminated Materials
This includes items such as gloves, weighing paper, and pipette tips that have come into direct contact with this compound.
-
Collection: Place all contaminated solid waste into a designated, labeled, and sealed plastic bag or a solid waste container.
-
Segregation: This solid waste must also be disposed of as halogenated organic waste. Do not mix it with regular laboratory trash.
-
Labeling: Label the bag or container as "Hazardous Waste" with "this compound contaminated debris".
4.3. Disposal of Solutions Containing this compound
-
Segregation: Pour waste solutions containing this compound into the designated halogenated organic solvent waste container.
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.
-
Ensure the exterior of the container is clean and free of contamination.
-
-
Storage: Store the waste container in a secondary containment bin within your designated hazardous waste accumulation area.
Final Disposal Pathway
-
Contact EHS: Once your waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 90-180 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Incineration: The recommended final disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility. This process is designed to break down the molecule and scrub harmful byproducts, such as hydrogen chloride, from the exhaust gases. The related compound, 6-Chloronicotinic acid, is recommended for removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.
Overall disposal workflow for this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical waste. Regulations may vary by location.
Essential Safety and Operational Guide for Handling tert-Butyl 6-chloronicotinate
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of tert-Butyl 6-chloronicotinate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1] A face shield should be worn over safety glasses when there is a potential for splashing or dust generation.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for short-term protection.[2] It is crucial to inspect gloves for any damage before use and to change them immediately if contact with the chemical occurs.[2] For extended handling, consider double gloving. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to cover as much skin as possible.[2] Clothing worn underneath should be made of natural fibers like cotton.[2] |
| Respiratory Protection | Dust Mask or Respirator | All handling of the solid compound that may generate dust should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If engineering controls are insufficient, a NIOSH/MSHA approved respirator is required.[3] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes that cover the entire foot are required at all times within the laboratory to protect against spills and falling objects.[2] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a common application of this compound in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a frequent transformation in medicinal chemistry.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Round-bottom flask or sealed reaction vessel
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don all required personal protective equipment as specified in the table above.
-
-
Reaction Setup:
-
To a dry, inert gas-flushed round-bottom flask or reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Operational Plan:
All handling of this compound, from weighing to reaction quenching, must be performed within a certified chemical fume hood to minimize inhalation exposure.[3] Use appropriate tools, such as spatulas and weighing paper, to handle the solid compound and avoid generating dust.[3] After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all work surfaces and equipment after use.
Disposal Plan:
All waste materials, including the chemical itself, any contaminated consumables (e.g., gloves, weighing paper, silica gel), and residual solutions, must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[1][4]
-
Container Labeling: Waste containers must be clearly labeled as "Hazardous Waste: Halogenated Organic Material" and list the chemical constituents.[4] The container must be kept tightly sealed when not in use.[4]
-
Waste Accumulation: Do not accumulate large quantities of waste. Arrange for regular disposal through your institution's environmental health and safety (EHS) office.
-
Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste.[4] For larger spills, evacuate the area and contact your EHS office immediately.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
